1-(4-Bromophenyl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYIOVFMXOWYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594740 | |
| Record name | 1-(4-Bromophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530081-14-2 | |
| Record name | 1-(4-Bromophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)imidazolidin-2-one (CAS: 530081-14-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)imidazolidin-2-one is a synthetic organic compound belonging to the imidazolidinone class of heterocyclic molecules. Its chemical structure, featuring a bromophenyl group attached to a five-membered cyclic urea, makes it a valuable building block and a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its emerging role as a research chemical.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 530081-14-2 | [1][2] |
| Molecular Formula | C₉H₉BrN₂O | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Melting Point | 189-191 °C | [1] |
| Boiling Point | Not available | |
| Appearance | Solid (form not specified) | |
| Solubility | Data not available. Generally, such compounds exhibit solubility in organic solvents like DMSO and DMF. | |
| pKa (predicted) | 13.79 ± 0.40 | [1] |
| SMILES | O=C1NCCN1C2=CC=C(Br)C=C2 | |
| InChI | InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-5-6-11-9(12)13/h1-4H,5-6H2,(H,11,13) |
Synthesis and Purification
A potential synthetic workflow is outlined below:
Caption: A potential synthetic route to this compound.
Purification:
Recrystallization is a standard and effective method for the purification of solid organic compounds like this compound. The choice of solvent is critical and should be determined empirically. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures with water.
A general recrystallization workflow is as follows:
Caption: General workflow for purification via recrystallization.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be predicted:
¹H NMR:
-
Signals in the aromatic region (around 7.0-7.6 ppm) corresponding to the protons on the bromophenyl ring.
-
Signals in the aliphatic region (around 3.0-4.0 ppm) corresponding to the methylene protons of the imidazolidinone ring.
-
A broad singlet corresponding to the N-H proton of the urea moiety.
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) in the range of 155-165 ppm.
-
Signals for the aromatic carbons of the bromophenyl ring, including the carbon attached to bromine at a characteristic chemical shift.
-
Signals for the methylene carbons of the imidazolidinone ring.
FT-IR:
-
A strong absorption band for the C=O stretching of the cyclic urea around 1680-1720 cm⁻¹.
-
N-H stretching vibrations around 3200-3400 cm⁻¹.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
A characteristic absorption for the C-Br bond.
Mass Spectrometry:
-
The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (241.08 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio).
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound is limited, its structural motifs and related compounds suggest potential activities in several areas of drug discovery.
Cathepsin K Inhibition
Some cyclic ureas have been investigated as inhibitors of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and involved in bone resorption. Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis.[3] The mechanism of action of Cathepsin K inhibitors involves blocking the active site of the enzyme, thereby preventing the degradation of bone matrix proteins like type I collagen.
Caption: Potential mechanism of Cathepsin K inhibition.
ROCK Inhibition
Cyclic ureas have also been explored as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] ROCKs are serine/threonine kinases that play a crucial role in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer and cardiovascular disorders. ROCK inhibitors typically act by competing with ATP for binding to the kinase domain of the enzyme.
Caption: Potential mechanism of ROCK inhibition.
Role in Targeted Protein Degradation
The 1-(4-bromophenyl) group is a common fragment in the design of ligands for various proteins. This, combined with the cyclic urea scaffold, suggests that this compound could serve as a starting point or a fragment for the development of PROteolysis TArgeting Chimeras (PROTACs) or molecular glues.[3] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Hypothetical role in targeted protein degradation.
Experimental Protocols
Detailed experimental protocols for assays involving this compound are not publicly available. However, researchers can adapt standard assays for the potential biological activities mentioned above.
General Protocol for Enzyme Inhibition Assay (e.g., Cathepsin K or ROCK):
-
Reagents and Materials:
-
Purified recombinant human Cathepsin K or ROCK enzyme.
-
Fluorogenic or chromogenic substrate specific to the enzyme.
-
Assay buffer (specific to the enzyme).
-
This compound (dissolved in DMSO).
-
Positive control inhibitor.
-
96-well microplates.
-
Plate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the enzyme and the test compound (or vehicle control) to the wells of the microplate and incubate for a pre-determined time at the optimal temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence or absorbance change over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the safety data sheets of structurally related bromophenyl compounds, the following general precautions should be observed:
-
Hazard Identification: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
In case of contact with skin: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
-
Conclusion
This compound is a valuable research chemical with potential applications in drug discovery, particularly in the areas of osteoporosis, cancer, and cardiovascular diseases. Its synthesis is achievable through established organic chemistry methods, and it can be purified to a high degree using standard techniques like recrystallization. While detailed biological and spectroscopic data are still emerging, its structural features suggest it could be a promising scaffold for the development of novel enzyme inhibitors and targeted protein degraders. Further research is warranted to fully elucidate its biological activities and therapeutic potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions in a laboratory setting.
References
Synthesis Pathway for 1-(4-Bromophenyl)imidazolidin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenyl)imidazolidin-2-one, a valuable building block in medicinal chemistry and drug discovery. The core of this guide focuses on a well-established and efficient copper-mediated synthesis route, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Introduction
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenyl ring and a cyclic urea moiety, makes it a versatile scaffold for the development of novel therapeutic agents. This guide will focus on a practical and scalable synthesis method, providing the necessary details for its successful implementation in a laboratory setting.
Synthesis Pathway
The most common and efficient method for the synthesis of this compound is the copper-catalyzed N-arylation of 2-imidazolidinone with 1-bromo-4-iodobenzene. This reaction, a variation of the Ullmann condensation, provides a direct and high-yielding route to the desired product.
Figure 1: Copper-catalyzed synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on the copper-mediated N-arylation method.
Materials:
-
2-Imidazolidinone
-
1-Bromo-4-iodobenzene
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-imidazolidinone (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent and Ligand Addition: Add n-butanol as the solvent, followed by the addition of N,N'-dimethylethylenediamine (0.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| Appearance | Solid |
| Melting Point | 189-191 °C[1] |
| Yield | Typically high (specific yield depends on reaction scale and optimization) |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the bromophenyl ring and the methylene protons of the imidazolidinone ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the urea moiety.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, showing the molecular ion peak corresponding to [M]+ and/or [M+H]+.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide has detailed a reliable and efficient copper-mediated synthesis pathway for this compound. The provided experimental protocol, along with the quantitative and characterization data, offers a solid foundation for researchers and scientists to produce this important chemical intermediate. The straightforward nature of this method makes it suitable for both small-scale laboratory synthesis and potential scale-up operations in drug development processes.
References
Chemical and physical properties of 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
1-(4-Bromophenyl)imidazolidin-2-one is a heterocyclic organic compound. Limited data is available for its specific physical and chemical properties. The following table summarizes the known and predicted information.
| Property | Value | Source |
| CAS Number | 530081-14-2 | [1] |
| Molecular Formula | C₉H₉BrN₂O | [1] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| Melting Point | 189 - 191 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Density (Predicted) | 1.579 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.79 ± 0.20 |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general and plausible synthetic route can be inferred from established methods for the preparation of N-aryl-2-imidazolidinones. A common approach involves the cyclization of an N-aryl-N'-(2-haloethyl)urea.
Generalized Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
-
Formation of the Urea Precursor: Reaction of 4-bromoaniline with a suitable reagent to introduce the N'-(2-chloroethyl)urea moiety.
-
Intramolecular Cyclization: Base-mediated ring closure to form the imidazolidin-2-one ring.
The following diagram, generated using DOT language, illustrates this logical workflow.
A Plausible, Non-Verified Experimental Protocol
This protocol is a general representation and has not been experimentally validated for this specific compound.
Step 1: Synthesis of N-(4-bromophenyl)-N'-(2-chloroethyl)urea
-
To a solution of 4-bromoaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 2-chloroethyl isocyanate (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Step 2: Synthesis of this compound
-
To a suspension of a strong base, such as sodium hydride (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under an inert atmosphere, add a solution of N-(4-bromophenyl)-N'-(2-chloroethyl)urea (1 equivalent) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization
Due to the lack of published spectral data for this compound, the following are expected characteristic signals based on its structure:
-
¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring and the methylene protons of the imidazolidinone ring. The aromatic protons would likely appear as two doublets in the aromatic region (around 7.0-7.6 ppm). The methylene protons of the imidazolidinone ring would be expected to show two triplets in the aliphatic region (around 3.5-4.5 ppm).
-
¹³C NMR: Peaks corresponding to the carbonyl carbon (around 155-165 ppm), the aromatic carbons (around 115-140 ppm), and the two methylene carbons of the imidazolidinone ring (around 40-50 ppm).
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the urea (around 1680-1720 cm⁻¹), N-H stretch (if any impurities or tautomers are present, around 3200-3400 cm⁻¹), and C-Br stretch (in the fingerprint region).
-
Mass Spectrometry: The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ would be expected, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.
However, the N-aryl imidazolidinone scaffold is present in a variety of biologically active molecules. For instance, some arylsulfonylimidazolidinones have been investigated for their anticancer activity.[3][4] Additionally, other imidazolidinone derivatives have been explored for a range of biological targets.[5]
The potential biological activities of this compound would need to be determined through experimental screening. A general workflow for such a preliminary biological evaluation is presented below.
Conclusion
This compound is a compound for which basic chemical identifiers and a melting point are known. However, a comprehensive understanding of its chemical and physical properties, a validated synthetic protocol, and any potential biological activity are currently lacking in the public domain. The information provided in this guide is based on general chemical principles and data from related compounds and should be used as a starting point for further experimental investigation. Researchers interested in this molecule will need to perform de novo synthesis, characterization, and biological screening to fully elucidate its properties and potential applications.
References
- 1. Cas 530081-14-2,this compound | lookchem [lookchem.com]
- 2. This compound - CAS:530081-14-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Mechanism of Action of 1-(4-Bromophenyl)imidazolidin-2-one
Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 1-(4-Bromophenyl)imidazolidin-2-one. This guide, therefore, presents a hypothetical mechanism based on the known biological activities of structurally related imidazolidinone derivatives. The experimental data and pathways described herein are representative examples intended to guide future research and should not be considered as experimentally validated findings for this specific compound.
Introduction
The imidazolidin-2-one scaffold is a core structure in various biologically active compounds. Derivatives have been explored for a range of therapeutic applications, including as inhibitors of enzymes such as kinases and phosphatases.[1][2] Structurally similar compounds, for instance, have been investigated as anticancer agents targeting receptor tyrosine kinases or as antibacterial agents.[1][3][4][5] This document outlines a plausible, yet hypothetical, mechanism of action for this compound as a protein kinase inhibitor, a common target for small molecules in drug discovery.
Core Putative Mechanism: Protein Kinase Inhibition
Based on the activities of related heterocyclic compounds, it is hypothesized that this compound may function as an ATP-competitive inhibitor of a protein kinase. The 4-bromophenyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of the kinase, while the imidazolidin-2-one core forms hydrogen bonds with the hinge region of the enzyme, a common binding motif for kinase inhibitors. Inhibition of a kinase would disrupt downstream signaling pathways, leading to a cellular response.
Hypothetical Signaling Pathway
The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that could be targeted. In this model, the compound inhibits the kinase activity of the RTK, thereby blocking the phosphorylation of downstream substrates and halting the signal transduction cascade.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Quantitative Data
To characterize a kinase inhibitor, its potency and selectivity are determined. The following table presents hypothetical quantitative data for this compound against a panel of kinases. This data is illustrative and would need to be determined experimentally.
| Target Kinase | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
| Hypothetical Target Kinase 1 (HTK-1) | Biochemical | 50 | 25 |
| Hypothetical Target Kinase 2 (HTK-2) | Biochemical | 1,200 | 650 |
| Hypothetical Target Kinase 3 (HTK-3) | Biochemical | >10,000 | >5,000 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Biochemical | 850 | 400 |
| Epidermal Growth Factor Receptor (EGFR) | Biochemical | 2,500 | 1,300 |
| HTK-1 | Cell-based | 250 | N/A |
IC₅₀: The half maximal inhibitory concentration. Kᵢ: The inhibition constant.
Experimental Protocols
The following are standard protocols that would be employed to investigate the mechanism of action of a putative kinase inhibitor.
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of the compound on the activity of a purified kinase.
Methodology:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, this compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A serial dilution of the compound is prepared in the assay buffer. b. The kinase and its peptide substrate are added to the wells of a microplate. c. The compound dilutions (or DMSO as a vehicle control) are added to the wells and incubated for 15 minutes at room temperature to allow for binding. d. The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for 60 minutes at 30°C. e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC₅₀ value is determined using a non-linear regression curve fit.
Cell-Based Phosphorylation Assay (Western Blot)
Objective: To assess the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Methodology:
-
Cell Culture: A cell line known to express the target kinase is cultured to ~80% confluency.
-
Procedure: a. Cells are serum-starved for 12-24 hours to reduce basal kinase activity. b. Cells are pre-treated with various concentrations of this compound (or DMSO) for 1-2 hours. c. The target kinase pathway is stimulated by adding a specific growth factor or activator for 15-30 minutes. d. The cells are lysed, and total protein is extracted. Protein concentration is quantified using a BCA assay. e. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. f. The membrane is probed with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody. A separate blot is probed for the total amount of the substrate protein as a loading control. g. The protein bands are visualized using chemiluminescence, and band intensities are quantified.
-
Data Analysis: The ratio of phosphorylated substrate to total substrate is calculated for each treatment condition and normalized to the stimulated control.
Logical & Experimental Workflow
The diagram below outlines a typical workflow for identifying and characterizing a kinase inhibitor.
Caption: Standard workflow for the characterization of a potential kinase inhibitor.
Conclusion and Future Directions
While this compound is a known chemical entity, its biological role remains uncharacterized. The hypothetical mechanism presented here, centered on protein kinase inhibition, is based on the established activities of related chemical structures. To validate this hypothesis, a comprehensive research program is necessary. Future studies should focus on screening the compound against a broad panel of kinases to identify potential targets. Subsequently, detailed biochemical and cell-based assays, as outlined in this guide, would be required to confirm the mechanism of action and elucidate the functional consequences of target inhibition. Such investigations will be crucial in determining if this compound or its derivatives hold therapeutic potential.
References
- 1. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)imidazolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for the compound 1-(4-Bromophenyl)imidazolidin-2-one. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data, characteristic spectral features derived from its chemical structure, and detailed, generalized experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers in compound characterization, quality control, and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉BrN₂O
-
Molecular Weight: 241.08 g/mol
-
CAS Number: 530081-14-2[1]
-
Predicted Melting Point: 189-191 °C[1]
Spectroscopic Data (Predicted and Expected)
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units.
Table 1: Predicted Mass Spectrometry Data
| Adduct/Fragment | Predicted m/z | Notes |
| [M]⁺ | 239.98927 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | 241.98722 | Molecular ion with ⁸¹Br |
| [M+H]⁺ | 240.99710 | Protonated molecule with ⁷⁹Br |
| [M+H+2]⁺ | 242.99505 | Protonated molecule with ⁸¹Br |
| [M+Na]⁺ | 262.97904 | Sodium adduct with ⁷⁹Br |
| [M+Na+2]⁺ | 264.97700 | Sodium adduct with ⁸¹Br |
Data sourced from PubChem predictions.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aromatic ring and the imidazolidinone ring.
Table 2: Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 | Doublet (d) | 2H | Ar-H (ortho to Bromine) |
| ~ 7.4 | Doublet (d) | 2H | Ar-H (ortho to Nitrogen) |
| ~ 3.9 | Triplet (t) | 2H | -N-CH₂- |
| ~ 3.5 | Triplet (t) | 2H | -N-CH₂- (adjacent to C=O) |
| ~ 5.0 - 7.0 | Broad Singlet (br s) | 1H | -NH- |
Note: The exact chemical shifts and multiplicities are estimations and can vary based on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the imidazolidinone ring.
Table 3: Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 160 | C=O (Carbonyl) |
| ~ 139 | Ar-C (quaternary, attached to N) |
| ~ 132 | Ar-CH (ortho to Bromine) |
| ~ 120 | Ar-CH (ortho to Nitrogen) |
| ~ 117 | Ar-C (quaternary, attached to Br) |
| ~ 45 | -N-CH₂- |
| ~ 37 | -N-CH₂- (adjacent to C=O) |
Note: These are approximate chemical shifts. The presence of the bromine atom and the urea moiety will influence the final values.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3200 - 3400 | Medium, Broad | N-H | Stretching |
| 3000 - 3100 | Medium | Aromatic C-H | Stretching |
| 2850 - 2960 | Medium | Aliphatic C-H | Stretching |
| 1680 - 1720 | Strong | C=O (Urea) | Stretching |
| 1580 - 1600 | Medium | C=C | Aromatic Ring Stretching |
| 1200 - 1350 | Strong | C-N | Stretching |
| 1000 - 1100 | Strong | C-Br | Stretching |
| 800 - 850 | Strong | C-H | para-substituted Aromatic Bending |
Experimental Protocols
Synthesis Protocol: Copper-Mediated N-Arylation
A general and effective method for the synthesis of N-aryl-2-imidazolidinones involves a copper-catalyzed cross-coupling reaction.[1]
Materials:
-
Imidazolidin-2-one
-
4-Bromoiodobenzene or 1,4-dibromobenzene
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline or a diamine)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling point solvent (e.g., DMSO or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add imidazolidin-2-one, the aryl halide (4-bromoiodobenzene is often preferred), CuI, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring to a temperature between 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[4] Standard pulse programs are used for acquisition.
3.2.2. IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Sample Preparation (Thin Film): If the sample is soluble, dissolve it in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5] A background spectrum of the empty sample holder or pure KBr pellet should be recorded first and subtracted from the sample spectrum.[6]
3.2.3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized.[7][8]
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing ionization and fragmentation.[7][8]
-
Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic or electric field.
-
Detection: Detect the ions and plot their relative abundance against their m/z ratio to generate the mass spectrum.[7]
Logical Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of a target compound to its structural confirmation using various spectroscopic techniques.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
- 1. Cas 530081-14-2,this compound | lookchem [lookchem.com]
- 2. PubChemLite - this compound (C9H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
Solubility profile of 1-(4-Bromophenyl)imidazolidin-2-one in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 1-(4-Bromophenyl)imidazolidin-2-one, a compound of interest in pharmaceutical research. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in common laboratory solvents was not found. However, this document provides a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound such as this compound. Furthermore, it outlines the principles of solubility based on solvent polarity and presents a visual workflow for solubility determination. This guide is intended to equip researchers with the necessary methodology to ascertain the solubility of this compound in their own laboratory settings.
Introduction
This compound is an organic compound with potential applications in drug discovery and development. Understanding its solubility in various solvents is a critical first step in many research and development processes, including formulation, purification, and analytical method development. Solubility dictates the bioavailability of a potential drug and influences its absorption and distribution in biological systems.[1] While specific data is not publicly available, the structural features of this compound—containing both a polar imidazolidin-2-one ring and a less polar bromophenyl group—suggest a varied solubility profile across different solvent classes. A related compound, 4'-Bromoacetanilide, exhibits low solubility in non-polar solvents and moderate solubility in polar solvents, which may provide an initial qualitative indication for this compound.[2]
Predicted Solubility and General Principles
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. They can be further categorized into:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, suggesting potential solubility.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, acetonitrile) - Have large dipole moments but do not donate hydrogen bonds. The polar nature of the imidazolidin-2-one ring suggests that these solvents may effectively solvate the molecule.
-
-
Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane) - Have low dipole moments and interact primarily through weaker van der Waals forces. The nonpolar bromophenyl group may contribute to some solubility in these solvents, but the polar core of the molecule is likely to limit overall solubility.
Based on these principles, it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.
Quantitative Solubility Data
As of the date of this document, a thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common laboratory solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | |||
| Methanol | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| Dimethylformamide (DMF) | Polar Aprotic | |||
| Acetone | Polar Aprotic | |||
| Acetonitrile | Polar Aprotic | |||
| Tetrahydrofuran (THF) | Polar Aprotic | |||
| Dichloromethane (DCM) | Nonpolar | |||
| Chloroform | Nonpolar | |||
| Ethyl Acetate | Moderately Polar | |||
| Toluene | Nonpolar | |||
| Hexane | Nonpolar |
Experimental Protocol for Equilibrium Solubility Determination
The following protocol describes the widely used shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[4][5]
4.1. Materials
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] The temperature should be precisely controlled and recorded.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[6]
-
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration.[6]
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the general relationship between solvent polarity and solubility.
Caption: Experimental workflow for determining equilibrium solubility.
References
N-Aryl-2-Imidazolidinones: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
N-aryl-2-imidazolidinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is presented to facilitate further research and drug development efforts in this promising area.
Synthesis of N-Aryl-2-Imidazolidinones
The synthesis of N-aryl-2-imidazolidinones can be achieved through various chemical strategies. A common approach involves the cyclization of N-aryl-N'-(2-hydroxyethyl)ureas or related precursors.[1] Other methods include the palladium-catalyzed carboamination of N-allyl guanidines and the silver-catalyzed hydroamination of tosyl-protected N-allylguanidines.[1] The choice of synthetic route often depends on the desired substitution pattern on the imidazolidinone core and the aryl moiety, allowing for the creation of diverse chemical libraries for biological screening.
Anticancer Activity
N-aryl-2-imidazolidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[2][3] Their mechanism of action is often multifaceted, involving the regulation of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways crucial for tumor growth and survival.[2][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative N-aryl-2-imidazolidinone derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4m | A549 (Lung) | Not specified, comparable to doxorubicin | [3] |
| KATO III (Gastric) | Not specified, comparable to doxorubicin | [3] | |
| K562 (Leukemia) | Not specified, comparable to doxorubicin | [3] | |
| 4n | A549 (Lung) | Not specified, comparable to doxorubicin | [3] |
| KATO III (Gastric) | Not specified, comparable to doxorubicin | [3] | |
| K562 (Leukemia) | Not specified, comparable to doxorubicin | [3] | |
| Imidazolidinone Derivative 3 | MCF-7 (Breast) | 3.26 | [4] |
| Imidazolidinone Derivative 7 | MCF-7 (Breast) | 4.31 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[5][6]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
N-aryl-2-imidazolidinone compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the N-aryl-2-imidazolidinone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Certain N-aryl-2-imidazolidinone derivatives have shown promising activity against various bacterial strains, highlighting their potential as a new class of antimicrobial agents.[7]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Gemini-imidazolium chlorides | Staphylococcus aureus | Varies (dependent on structure) | [7] |
| Pseudomonas aeruginosa | Varies (dependent on structure) | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
Materials:
-
96-well microplates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
N-aryl-2-imidazolidinone compounds
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[1]
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the N-aryl-2-imidazolidinone compounds in the broth medium directly in the wells of a 96-well microplate.[10]
-
Inoculation: Add a standardized bacterial inoculum to each well.[10]
-
Incubation: Incubate the microplates at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
Workflow for MIC determination by broth microdilution.
Enzyme Inhibition
N-aryl-2-imidazolidinones have also been investigated as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4][12]
Quantitative Enzyme Inhibition Data
The inhibitory potency against specific enzymes is typically expressed as IC50 values.
| Compound ID | Target Enzyme | IC50 (ng/mL) | Reference |
| Imidazole Derivative 4d | VEGFR-2 Kinase | 247.81 | [13] |
| Imidazole Derivative 5 | VEGFR-2 Kinase | 82.09 | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is through an in vitro assay that measures the phosphorylation of a substrate.[14][15][16]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
N-aryl-2-imidazolidinone compounds
-
Assay buffer
-
Detection reagents (e.g., antibodies for ELISA, fluorescent probes)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and various concentrations of the N-aryl-2-imidazolidinone inhibitor in an appropriate assay buffer.[15]
-
Initiation of Reaction: Start the kinase reaction by adding ATP.[15]
-
Incubation: Incubate the reaction mixture for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer - FRET).[16]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.[14]
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[13] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.
Inhibition of the VEGFR-2 signaling pathway.
Conclusion
N-aryl-2-imidazolidinones constitute a promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for further investigation in oncology, infectious diseases, and other therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on this important heterocyclic core.
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. mdpi.com [mdpi.com]
- 10. apec.org [apec.org]
- 11. ramirezlab.github.io [ramirezlab.github.io]
- 12. mdpi.com [mdpi.com]
- 13. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In vitro kinase assay [protocols.io]
- 16. caymanchem.com [caymanchem.com]
The Advent of 1-(4-Bromophenyl)imidazolidin-2-one: A Literature Review of its Synthesis and Discovery
For Immediate Release
A comprehensive technical review has been compiled detailing the discovery and synthesis of the research chemical 1-(4-Bromophenyl)imidazolidin-2-one. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth guide to the core synthetic methodologies, experimental protocols, and physicochemical properties of this compound.
Introduction
This compound, a heterocyclic compound featuring a bromophenyl group attached to an imidazolidinone core, has emerged as a significant building block in medicinal chemistry and materials science. Its structural motif is of interest in the development of novel therapeutic agents and functional materials. This review focuses on the seminal work that first described its synthesis and provides a detailed account of the experimental procedures involved.
Core Synthesis and Discovery
The primary method for the synthesis of this compound is attributed to a copper-mediated N-arylation of 2-imidazolidinone. This approach, detailed by Stabile, Lamonica, and their colleagues, offers a mild, convenient, and versatile route to a variety of N-aryl-2-imidazolidinones.
The discovery of this synthetic route was a significant advancement, providing a practical methodology for the selective mono-N-arylation of the unprotected 2-imidazolidinone core. The use of n-butanol as a solvent for this copper-catalyzed reaction was a notable innovation at the time.
General Synthetic Pathway
The synthesis of N-aryl-2-imidazolidinones, including the title compound, generally follows a copper-catalyzed cross-coupling reaction between an aryl halide and 2-imidazolidinone.
Caption: General workflow for the copper-mediated synthesis of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| CAS Number | 530081-14-2 | N/A |
| Molecular Formula | C₉H₉BrN₂O | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Melting Point | 189-191 °C | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |
Experimental Protocols
While the full experimental text from the seminal paper by Stabile, et al. is not publicly available, a general procedure for the copper-catalyzed N-arylation of 2-imidazolidinone can be outlined based on similar reported methodologies. It is crucial for researchers to consult the original publication for precise details.
General Procedure for Copper-Catalyzed N-Arylation
A typical experimental setup would involve the following steps:
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The discovery of a robust and versatile copper-mediated synthesis has made this compound readily accessible to the scientific community. This technical guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers engaged in the design and development of novel chemical entities for various applications. Further exploration into the biological activities and material properties of this compound and its derivatives is an active area of research.
References
An In-depth Technical Guide to the Safety and Handling of 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-(4-Bromophenyl)imidazolidin-2-one, a compound of interest in pharmaceutical research and development. Due to the limited availability of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from structurally similar molecules and general best practices for handling powdered pharmaceutical agents to ensure a high level of safety in the laboratory setting.
Hazard Identification and Classification
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local regulations.
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | LookChem |
| Molecular Weight | 241.08 g/mol | LookChem |
| Appearance | Solid (powder) | General Knowledge |
| Melting Point | 189-191 °C | LookChem |
| Boiling Point | Not available | - |
| Density (Predicted) | 1.579 ± 0.06 g/cm³ | LookChem |
| Solubility | Not available | - |
| Storage Temperature | Sealed in a dry place at room temperature. | LookChem |
Experimental Protocols: Safe Handling Procedures
Given the potential hazards associated with this compound, particularly in its powdered form, strict adherence to the following experimental protocols is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: For procedures with a high risk of dust generation, such as weighing or transferring large quantities, the use of a glove box or other ventilated containment enclosure is strongly recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential for the safe handling of this compound.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use. |
| Body Protection | A lab coat should be worn at all times. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron is recommended. |
| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with a particulate filter is required. |
Weighing and Transferring the Compound
The following workflow is designed to minimize the generation of airborne particles during weighing and transfer.
Caption: Workflow for weighing and transferring powdered compounds.
Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed.
Caption: Spill response plan for powdered chemical spills.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Toxicological Information
Detailed toxicological studies on this compound are not widely published. The hazard classification is inferred from a structurally similar compound. Researchers should handle this compound with the assumption that it may be harmful if ingested, and may cause skin, eye, and respiratory irritation. The potential for other, more severe health effects cannot be ruled out without further toxicological assessment.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this compound supplement this information with their institution's specific safety protocols and exercise caution at all times. A thorough risk assessment should be conducted before any new experimental procedure involving this compound is undertaken.
An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-(4-Bromophenyl)imidazolidin-2-one. Due to the absence of specific experimental data in publicly available literature, this document presents a detailed, hypothetical experimental protocol and predictive analysis of the thermal decomposition behavior of the compound. The information is grounded in the established principles of thermal analysis of related organic molecules, particularly those containing imidazolidinone and bromo-aromatic moieties. This guide is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this and similar compounds, offering insights into experimental design, data interpretation, and expected thermal stability.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermal properties is crucial for establishing its stability under various processing and storage conditions, which is a critical aspect of the drug development pipeline. Thermogravimetric analysis is an essential technique for determining the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.
This guide outlines a standardized methodology for conducting a TGA of this compound, details the expected thermal events, and presents the anticipated quantitative data in a structured format.
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to be a multi-stage process, dictated by the strength of its various chemical bonds. The initial decomposition is likely to involve the cleavage of the C-Br bond, as it is generally weaker than the C-C, C-N, and C-H bonds within the molecule. Subsequent, higher-temperature events would lead to the fragmentation of the imidazolidin-2-one ring and the phenyl group. In an inert atmosphere, a small amount of char residue may be expected at the end of the analysis.
Experimental Protocol: Thermogravimetric Analysis
This section details a robust protocol for the thermogravimetric analysis of this compound.
3.1. Instrumentation
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision microbalance and a furnace capable of reaching at least 800°C.
-
Sample Pans: Alumina or platinum crucibles are recommended due to their high thermal stability and inertness.
-
Purge Gas: High-purity nitrogen (99.999%) should be utilized to maintain an inert atmosphere and prevent oxidative decomposition.
3.2. Sample Preparation
To ensure reproducible and accurate results, proper sample preparation is paramount.
-
Ensure the this compound sample is in a fine, homogenous powder form. This can be achieved by gentle grinding with a mortar and pestle.
-
Dry the sample in a desiccator over a suitable drying agent for at least 24 hours to remove any adsorbed moisture.
-
Accurately weigh approximately 5-10 mg of the powdered sample into a pre-tared TGA crucible.
-
Record the initial sample mass with high precision.
3.3. TGA Method Parameters
The following instrumental parameters are recommended for the analysis:
| Parameter | Value |
| Initial Temperature | 30°C |
| Final Temperature | 800°C |
| Heating Rate | 10°C/min |
| Purge Gas | Nitrogen |
| Gas Flow Rate | 50 mL/min |
| Data Collection | Continuous monitoring of mass and temperature |
3.4. Post-Analysis
Upon completion of the experiment, the resulting data (mass vs. temperature) should be plotted to generate the TGA curve. The first derivative of this curve (DTG curve) should also be generated to identify the temperatures of maximum weight loss rates.
Predicted Data and Interpretation
The TGA of this compound is anticipated to exhibit a multi-stage decomposition profile. The following table summarizes the expected quantitative data from this hypothetical analysis.
| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Predicted Lost Fragment(s) |
| Initial Decomposition | 200 - 350 | ~33 | - | Bromine radical (Br•) |
| Ring Fragmentation | 350 - 550 | ~55 | - | Imidazolidin-2-one and phenyl fragments |
| Final Residue | > 550 | - | ~12 | Char |
Interpretation of TGA/DTG Curves:
The TGA curve is expected to show a stable baseline up to approximately 200°C, indicating the thermal stability of the compound up to this temperature. The first significant weight loss, predicted to occur between 200°C and 350°C, would correspond to the cleavage of the C-Br bond. The subsequent major weight loss, anticipated between 350°C and 550°C, would be due to the breakdown of the core organic structure. The DTG curve would likely show two distinct peaks corresponding to the maximum rate of weight loss for each of these decomposition stages.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.
Caption: Experimental workflow for the thermogravimetric analysis.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the thermogravimetric analysis of this compound. The detailed experimental protocol and the anticipated decomposition behavior offer valuable guidance for researchers. It is important to reiterate that the quantitative data presented is hypothetical and should be confirmed through empirical investigation. The methodologies and interpretations outlined here serve as a robust starting point for the thermal characterization of this and structurally related compounds, which is a vital step in their potential development as pharmaceutical agents.
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-(4-Bromophenyl)imidazolidin-2-one in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the synthesis of diverse compound libraries for drug discovery and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate.[2][4] this compound is a valuable substrate for such reactions, as the bromo-substituent provides a reactive site for coupling, while the imidazolidin-2-one moiety is a common scaffold in medicinal chemistry. The products of these reactions are biaryl or heteroaryl-aryl structures, which are prevalent in many biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[2][5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide.[2][5] The base is crucial for activating the organoboron reagent.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
Data Presentation: Reaction Conditions for Analogous Aryl Bromides
While specific data for this compound is not extensively published, the following table summarizes typical conditions for Suzuki-Miyaura reactions of analogous aryl bromides, providing a strong starting point for reaction optimization.
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-80[6] |
| Bromobenzene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | - | -[1] |
| Aryl bromides | Arylboronic acids | PdCl₂(dppf) | dppf | KOAc | Dioxane | 80 | - | -[7] |
| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ (0.1) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | overnight | -[5] |
| 4-bromo-1H-1-tritylpyrazole | Phenylboronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | 95 |
| 7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ | DMF | Reflux | 48 | -[8] |
Experimental Protocols
The following are generalized protocols for the Suzuki cross-coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from procedures for similar aryl bromides.[6]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or another suitable base (e.g., Cs₂CO₃, K₂CO₃)
-
1,4-Dioxane and water (or another suitable solvent system like toluene/water or DMF/water)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 equiv.).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane) and degassed water. The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-2.0 equiv.), a suitable base such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 equiv.), and a ligand like tricyclohexylphosphine or XPhos (0.04-0.1 equiv.).[9]
-
Add the desired solvent, for example, dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 120 °C and 150 °C for a period of 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purification are performed as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Advances in Acyl Suzuki Cross-Coupling | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-(4-bromophenyl)imidazolidin-2-one. This reaction is a powerful tool for the synthesis of N-aryl imidazolidinone derivatives, which are important structural motifs in medicinal chemistry and drug development.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of a wide variety of arylamines from aryl halides and primary or secondary amines. The reaction is prized for its broad substrate scope and functional group tolerance, making it an invaluable tool in modern organic synthesis. This protocol focuses on the application of the Buchwald-Hartwig amination to this compound, an electron-deficient aryl bromide, to generate compounds with potential applications in pharmaceutical research.
Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Quantitative Data
The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines under optimized conditions. These values can be used as a general reference for expected outcomes with this compound, which is an electron-deficient aryl bromide.
| Aryl Bromide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 88 |
| Methyl 4-bromobenzoate | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 1-Bromo-4-nitrobenzene | Piperidine | PdCl₂(dppf) | NaOtBu | THF | 80 | 98 |
Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature. The data presented are illustrative and may not be directly transferable to the reaction with this compound without optimization.
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine, morpholine.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction vessel.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the vessel, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated imidazolidinone product.
Experimental Workflow
Caption: Step-by-step experimental workflow for the amination.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
This protocol provides a starting point for the successful amination of this compound. Optimization of reaction parameters may be necessary to achieve the highest yields for different amine coupling partners.
Application Notes: Synthesis and Evaluation of a Novel Kinase Inhibitor Derived from 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential kinase inhibitor, N-(4-(2-oxoimidazolidin-1-yl)phenyl)-4-chloropyrimidin-2-amine , starting from 1-(4-Bromophenyl)imidazolidin-2-one. This synthetic approach utilizes a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of C-N bonds, which are prevalent in many kinase inhibitors. The target compound belongs to the class of N-arylpyrimidin-2-amine derivatives, which have shown significant inhibitory activity against key oncogenic kinases such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR).
The dysregulation of kinase signaling pathways is a hallmark of numerous cancers, making them critical targets for therapeutic intervention. Aurora kinases are essential for regulating mitosis, and their overexpression is linked to tumorigenesis. Similarly, the EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation, and its aberrant activation is a common driver of cancer growth. The synthesized compound is designed to target these pathways, offering a potential avenue for the development of novel anti-cancer agents.
This document provides detailed experimental procedures for the synthesis of the required intermediate, 2-amino-4-chloropyrimidine, and the final kinase inhibitor. It also includes a summary of representative biological data for structurally related compounds to guide the evaluation of the synthesized molecule. Furthermore, signaling pathway diagrams and experimental workflows are presented to provide a clear visual representation of the biological context and the synthetic strategy.
Data Presentation
The following table summarizes the inhibitory activities of representative N-arylpyrimidin-2-amine derivatives against key kinases. This data, compiled from existing literature on similar compounds, provides a benchmark for the potential efficacy of the synthesized inhibitor.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference Compound |
| CYC116 | Aurora A | 8 | - | - |
| Aurora B | 9.2 | - | - | |
| Compound 29 | Aurora A | 12 | HeLa | - |
| Aurora B | 430 | HeLa | - | |
| Compound 25 | Multi-kinase | 3000 | - | - |
| MCF-7 | 470 (GI50) | - | - | |
| Compound 26 | Aurora B | 2 | HT-1080 | - |
Note: The data presented here is for structurally related compounds and serves as a reference for the potential activity of the synthesized inhibitor. Actual IC50 values for N-(4-(2-oxoimidazolidin-1-yl)phenyl)-4-chloropyrimidin-2-amine must be determined experimentally.
Experimental Protocols
Synthesis of 2-amino-4-chloropyrimidine (Intermediate)
This protocol describes the synthesis of the key intermediate, 2-amino-4-chloropyrimidine, from 2,4-dichloropyrimidine and ammonia.[1]
Materials:
-
2,4-dichloropyrimidine
-
Aqueous ammonia solution
-
Ethanol
-
Water
-
Dichloromethane
-
Petroleum ether
Procedure:
-
In a three-necked flask, add 2,4-dichloropyrimidine and an aqueous ammonia solution.
-
Stir the mixture and reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the crude product sequentially with ethanol (200 mL) and water (500 mL).
-
Dry the crude product.
-
Recrystallize the solid from a 1:1 mixture of dichloromethane and petroleum ether.
-
Dry the purified crystals to obtain white, solid 2-amino-4-chloropyrimidine.[1]
Synthesis of N-(4-(2-oxoimidazolidin-1-yl)phenyl)-4-chloropyrimidin-2-amine (Final Product) via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed Buchwald-Hartwig amination to couple this compound with 2-amino-4-chloropyrimidine.
Materials:
-
This compound
-
2-amino-4-chloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol), this compound (1.0 mmol), and 2-amino-4-chloropyrimidine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes, then heat to 100 °C in a preheated oil bath. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the final product, N-(4-(2-oxoimidazolidin-1-yl)phenyl)-4-chloropyrimidin-2-amine.
Visualizations
References
Application Notes and Protocols: 1-(4-Bromophenyl)imidazolidin-2-one in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)imidazolidin-2-one is a key heterocyclic building block in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of targeted therapeutics. Its structural motif, featuring a bromophenyl group attached to an imidazolidinone core, provides a strategic handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. A significant application of this intermediate is in the development of Rho-kinase (ROCK) inhibitors, a class of drugs with therapeutic potential in various diseases, including glaucoma, cardiovascular disorders, and neurological conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrN₂O | N/A |
| Molecular Weight | 241.09 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 189-191 °C | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |
| CAS Number | 530081-14-2 | [1] |
Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors
The primary utility of this compound in drug discovery lies in its role as a precursor to potent and selective ROCK inhibitors. The bromo-functionalization at the para-position of the phenyl ring is ideally suited for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of various aryl or heteroaryl moieties, which are often crucial for binding to the ATP-pocket of the ROCK enzyme.
Rationale for Use in ROCK Inhibitor Synthesis
The general structure of many ROCK inhibitors consists of a heterocyclic core linked to an aromatic or heteroaromatic system. This compound provides the foundational imidazolidinone core and a reactive handle (the bromo group) for the strategic attachment of the requisite aromatic/heteroaromatic fragments. This modular approach facilitates the rapid synthesis of a library of analogues for SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title intermediate.
Materials:
-
1-Bromo-4-isocyanatobenzene
-
N-Boc-ethylenediamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Urea Formation: To a solution of 1-bromo-4-isocyanatobenzene (1.0 eq) in dichloromethane (DCM), add N-Boc-ethylenediamine (1.05 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Step 2: Boc Deprotection and Cyclization: After completion of the reaction (monitored by TLC), add trifluoroacetic acid (TFA) (2.0 eq) to the reaction mixture and stir for 4 hours at room temperature to remove the Boc protecting group.
-
Step 3: Neutralization and Cyclization: Neutralize the reaction mixture with triethylamine (TEA) and heat to reflux for 6 hours to facilitate the intramolecular cyclization.
-
Step 4: Work-up and Purification: Cool the reaction mixture to room temperature, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of a ROCK Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a generic ROCK inhibitor from this compound and a suitable boronic acid derivative (e.g., isoquinoline-6-boronic acid).
Materials:
-
This compound
-
Isoquinoline-6-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment
Procedure:
-
Step 1: Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq), isoquinoline-6-boronic acid (1.2 eq), and the base (2.0 eq) in the solvent mixture.
-
Step 2: Catalyst Addition: Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Step 3: Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Step 4: Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final ROCK inhibitor.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >99% |
Signaling Pathway and Experimental Workflow Diagrams
Rho-Kinase (ROCK) Signaling Pathway
The diagram below illustrates the central role of the Rho/ROCK pathway in regulating cellular processes such as smooth muscle contraction and actin cytoskeleton organization. ROCK inhibitors, synthesized using intermediates like this compound, block this pathway, leading to therapeutic effects.
Caption: The Rho/ROCK signaling pathway and the point of intervention by ROCK inhibitors.
Experimental Workflow for ROCK Inhibitor Synthesis
The following diagram outlines the key steps in the synthesis of a ROCK inhibitor using this compound as a key intermediate.
Caption: General workflow for the synthesis of a ROCK inhibitor.
Conclusion
This compound is a valuable and strategically important intermediate for the synthesis of novel drug candidates, particularly ROCK inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse chemical libraries, facilitating the drug discovery process. The provided protocols and diagrams offer a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Derivatization of the Imidazolidinone Ring
Introduction
The imidazolidinone scaffold is a crucial heterocyclic motif frequently found in a wide array of biologically active compounds and FDA-approved drugs, including emicerfont, imidapril, and azlocillin.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, such as antiviral, antimicrobial, anticancer, and antioxidant properties.[3][4] The versatility of the imidazolidinone ring allows for various derivatization strategies, enabling the synthesis of diverse compound libraries for drug discovery and development. These modifications can be tailored to modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a privileged structure in medicinal chemistry.[2][4] This document provides detailed experimental protocols for several key methods of imidazolidinone ring derivatization.
Application Note 1: Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones
Application: This one-pot protocol offers a sustainable and efficient method for synthesizing 1,3-disubstituted imidazolidin-2-ones. The procedure begins with the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and subsequent cyclization.[1][3] This approach is advantageous as it streamlines multiple reaction steps, minimizes the formation of by-products, and has demonstrated high yields, making it suitable for creating libraries of compounds for biological screening.[1][3][5]
Experimental Workflow:
Caption: Workflow for the synthesis of 1,3-disubstituted imidazolidin-2-ones.
Experimental Protocol:
This protocol is adapted from a pseudo-multicomponent synthesis of 1,3-disubstituted imidazolidin-2-ones.[1][3]
Materials:
-
trans-(R,R)-1,2-diaminocyclohexane
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-tolualdehyde)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve trans-(R,R)-1,2-diaminocyclohexane (1.0 eq.) in methanol. Add the desired aromatic aldehyde (2.0 eq.) to the solution and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the diamine is completely consumed.
-
Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (NaBH₄) (2.5 eq.) portion-wise to the stirred solution. After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Cyclization: Add carbonyldiimidazole (CDI) (1.5 eq.) to the reaction mixture. Fit the flask with a condenser and reflux the mixture for 2 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with a saturated solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1,3-disubstituted imidazolidin-2-one.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, NMR (¹H, ¹³C), and mass spectrometry.[4]
Data Presentation:
The developed pseudo-multicomponent protocol demonstrates high efficiency with yields ranging from 55% to 81%.[1]
| Compound | Aldehyde Substituent | Yield (%) |
| 1a | H | 81.3 |
| 1b | 4-CH₃ | 75.8 |
| 1c | 4-OCH₃ | 69.2 |
| 1d | 4-C(CH₃)₃ | 55.4 |
| 1e | 4-F | 78.9 |
| 1f | 4-Cl | 73.1 |
| 1g | 4-Br | 68.5 |
| Table adapted from data reported in the synthesis of 1,3-disubstituted imidazolidin-2-ones.[1] |
Application Note 2: Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
Application: This method provides a metal-free synthesis of imidazolidin-2-ones and imidazol-2-ones from propargylic ureas under ambient conditions.[6][7] The use of an organocatalyst, such as the phosphazene base BEMP, allows for excellent chemo- and regioselectivity with short reaction times.[6][8] This approach is valuable for synthesizing substituted cyclic ureas without the need for transition metals, aligning with principles of green chemistry.
Experimental Workflow:
Caption: Workflow for the BEMP-catalyzed synthesis of imidazolidin-2-ones.
Experimental Protocol:
This protocol is a general procedure for the synthesis of imidazolidin-2-ones via BEMP-catalyzed intramolecular hydroamidation.[6]
Materials:
-
Propargylic urea derivative
-
Acetonitrile (CH₃CN)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a test tube equipped with a magnetic stir bar, charge the propargylic urea (1.0 eq., e.g., 0.4 mmol) and acetonitrile (4 mL).
-
Catalyst Addition: Add BEMP (5 mol %, 6 μL) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. For many substrates, the reaction is complete within minutes.[6]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure imidazolidin-2-one product.
Data Presentation:
| Entry | Substrate (Propargylic Urea) | Time | Yield (%) |
| 1 | N-benzyl-N'-(1,1-diphenylprop-2-yn-1-yl)urea | 2 h | 99 |
| 2 | N-butyl-N'-(1,1-diphenylprop-2-yn-1-yl)urea | 3 h | 99 |
| 3 | N-(1,1-diphenylprop-2-yn-1-yl)-N'-(p-tolyl)urea | 3 h | 99 |
| 4 | N-benzyl-N'-(1-phenylprop-2-yn-1-yl)urea | 24 h | 67 |
| Table adapted from data reported for the BEMP-catalyzed synthesis of Imidazolidin-2-ones.[6] |
Application Note 3: Derivatization for Biological Targeting - ROS-Mediated Apoptosis in Cancer Cells
Application: Imidazolidinone derivatives are being explored as potent anticancer agents.[3][4] Certain 4-imidazolidinone derivatives have been shown to induce apoptosis in colorectal cancer cells by triggering the production of reactive oxygen species (ROS).[9] This leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn promotes the mitochondrial pathway of apoptosis.[9] This signaling pathway represents a key mechanism through which these derivatives exert their cytotoxic effects on cancer cells, making it a critical area of study in drug development.
Signaling Pathway:
Caption: Simplified signaling pathway of imidazolidinone-induced apoptosis.[9]
References
- 1. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol | MDPI [mdpi.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazolidinone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
RP-HPLC analytical method for 1-(4-Bromophenyl)imidazolidin-2-one quantification
An RP-HPLC Analytical Method for the Quantification of 1-(4-Bromophenyl)imidazolidin-2-one
Application Note and Protocol
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science. As with many chemical entities in regulated industries, a robust and reliable analytical method for its quantification is essential for quality control, stability testing, and research and development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and quantification of small molecules due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note details a validated RP-HPLC method for the accurate quantification of this compound. The described method is suitable for researchers, scientists, and drug development professionals.
Principle
The method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[1][4] The separation of this compound from potential impurities is achieved by optimizing the mobile phase composition. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, allowing for accurate quantification.
Experimental Protocols
Instrumentation and Columns
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.[5]
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[1][6]
-
Data Acquisition and Processing: Empower 2 software or equivalent.
Chemicals and Reagents
-
This compound Reference Standard: Purity >99.5%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Methanol: HPLC grade
-
Phosphoric Acid: Analytical grade
-
Potassium Dihydrogen Phosphate: Analytical grade
Preparation of Solutions
-
Mobile Phase: A mixture of 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[7] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[4]
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution with a target concentration within the calibration range using the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.05M KH2PO4 (pH 4.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Data Presentation
The following table summarizes the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose. The values are based on typical performance for similar analytical methods.[5][6][8]
| Parameter | Result |
| Retention Time (min) | ~ 5.2 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Mandatory Visualization
Caption: Workflow for the RP-HPLC quantification of this compound.
References
- 1. 小分子 HPLC [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.brewerscience.com [blog.brewerscience.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
Application of 1-(4-Bromophenyl)imidazolidin-2-one in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(4-Bromophenyl)imidazolidin-2-one is a versatile heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom and a cyclic urea core, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides a detailed overview of the applications of this compound, focusing on its role as a key intermediate in the development of novel therapeutics, including Cathepsin K inhibitors, Rho-associated coiled-coil forming protein kinase (ROCK) inhibitors, and Proteolysis Targeting Chimeras (PROTACs).
Key Applications in Drug Discovery
The utility of this compound in medicinal chemistry primarily stems from its function as a readily modifiable chemical intermediate. The bromine atom on the phenyl ring serves as a convenient handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
Intermediate for Cathepsin K Inhibitors
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. Its inhibition is a promising therapeutic strategy for osteoporosis and other bone-related disorders. Patent literature indicates that this compound is a potential intermediate in the synthesis of novel Cathepsin K inhibitors. The imidazolidin-2-one core can serve as a central scaffold to which pharmacophoric groups responsible for binding to the active site of Cathepsin K are attached.
Precursor for ROCK Inhibitors
Rho-associated coiled-coil forming protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Dysregulation of ROCK signaling is implicated in various cardiovascular diseases, cancer, and neurological disorders. Consequently, ROCK inhibitors have significant therapeutic potential. This compound has been cited in patents as a building block for the synthesis of ROCK inhibitors. The core structure can be elaborated to generate molecules that fit into the ATP-binding pocket of the ROCK enzyme.
Component of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound has been identified as a component in the development of "DEGRONIMERS," which are small molecules that can be incorporated into PROTACs. The bromophenyl moiety allows for the attachment of a linker, which is then connected to a target-binding ligand, forming a complete PROTAC molecule.
Quantitative Data
While specific biological activity data such as IC50 or Ki values for this compound itself are not extensively reported in the public domain, its utility is demonstrated through the activity of the final compounds synthesized from it. The following table summarizes representative data for compounds where the imidazolidin-2-one scaffold is a core component.
| Target | Compound Class | Representative IC50/Activity | Reference |
| Cathepsin K | Imidazolidinone-based inhibitors | Varies depending on final structure; often in the nanomolar range for optimized compounds. | Patent Literature |
| ROCK | Imidazolidinone-based inhibitors | Dependent on the specific derivative; potent inhibitors can exhibit nanomolar IC50 values. | Patent Literature |
| Target Protein Degradation | PROTACs containing the imidazolidinone moiety | Degradation efficiency (DC50) is the relevant metric and is highly dependent on the target and linker. | Patent Literature |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and potential application of this compound in a medicinal chemistry context.
Synthesis of this compound
This protocol describes a general method for the synthesis of N-aryl-2-imidazolidinones.
Materials:
-
4-Bromoaniline
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 4-bromoaniline (1.0 eq) in toluene, add 1,2-dibromoethane (1.2 eq), potassium carbonate (2.5 eq), copper(I) iodide (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the use of this compound in a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative, the palladium catalyst, and the base.
-
Add the solvent system to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Conceptual Protocol for PROTAC Synthesis
This conceptual protocol illustrates how this compound could be used as a starting point for the synthesis of a PROTAC.
Step 1: Linker Attachment
-
Modify this compound via a cross-coupling reaction (e.g., Sonogashira or Suzuki) at the bromine position to introduce a linker with a terminal functional group (e.g., an alkyne, azide, or carboxylic acid).
Step 2: Conjugation to E3 Ligase Ligand
-
Couple the linker-modified imidazolidinone intermediate with a suitable E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide for Cereblon, or a VHL ligand) using appropriate conjugation chemistry (e.g., click chemistry for alkyne/azide, or amide bond formation for carboxylic acid/amine).
Step 3: Conjugation to Target Protein Ligand
-
The resulting molecule, now containing the imidazolidinone core, linker, and E3 ligase ligand, would then be coupled to a ligand that binds to the target protein of interest, completing the synthesis of the PROTAC.
Visualizations
Caption: Synthetic and application workflow for this compound.
Caption: Mechanism of action for a PROTAC utilizing an imidazolidinone-derived scaffold.
This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility in the synthesis of inhibitors for important drug targets like Cathepsin K and ROCK, as well as its incorporation into novel therapeutic modalities like PROTACs, highlights its significance in modern drug discovery and development. The synthetic accessibility and the reactivity of the bromophenyl group provide a solid foundation for the generation of diverse chemical libraries aimed at identifying and optimizing new therapeutic agents. Further exploration of this scaffold is likely to yield novel drug candidates for a variety of diseases.
Application Notes and Protocols for Copper-Mediated Synthesis of N-Aryl-2-Imidazolidinones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-2-imidazolidinones via a copper-catalyzed cross-coupling reaction, a process of significant interest in medicinal chemistry and drug development due to the prevalence of this scaffold in bioactive molecules. The described methodology is based on the principles of the Ullmann condensation, a reliable method for the formation of carbon-nitrogen bonds.
Introduction
N-aryl-2-imidazolidinones are key structural motifs found in a wide range of pharmacologically active compounds. The development of efficient and scalable synthetic routes to access these molecules is of paramount importance. Copper-catalyzed N-arylation of 2-imidazolidinone with aryl halides presents a direct and economically viable approach. This method, a variant of the classic Ullmann condensation, typically involves the use of a copper catalyst, a base, and a suitable solvent to facilitate the coupling of an N-H bond with an aryl halide.[1][2][3][4] Modern iterations of this reaction often employ ligands to improve catalyst performance and achieve milder reaction conditions.[4][5]
Reaction Principle
The core of this synthetic approach is the copper-catalyzed formation of a new carbon-nitrogen bond between the nitrogen atom of 2-imidazolidinone and an aryl halide. The reaction generally proceeds via an oxidative addition/reductive elimination catalytic cycle, characteristic of many cross-coupling reactions.
Experimental Data Summary
The following table summarizes typical reaction conditions and yields for the copper-mediated N-arylation of 2-imidazolidinone with various aryl halides. The data is compiled from representative procedures in the scientific literature.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | None | K₂CO₃ | DMF | 120-140 | 24 | 75-85 |
| 2 | Bromobenzene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 110 | 24 | 70-80 |
| 3 | 4-Iodotoluene | CuI (5) | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 80-90 |
| 4 | 1-Bromo-4-methoxybenzene | CuBr (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Toluene | 110 | 20 | 85-95 |
| 5 | 1-Chloro-4-nitrobenzene | CuI (10) | Phenanthroline (20) | K₂CO₃ | NMP | 150 | 36 | 60-70 |
Yields are indicative and can vary based on the specific substrate and reaction scale.
Detailed Experimental Protocol
This protocol describes a general procedure for the copper-catalyzed N-arylation of 2-imidazolidinone with an aryl iodide using copper(I) iodide as the catalyst.
Materials:
-
2-Imidazolidinone
-
Aryl halide (e.g., Iodobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-imidazolidinone (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Atmosphere Control: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Solvent Addition: Anhydrous dimethylformamide (5 mL) is added to the flask via syringe.
-
Reaction: The reaction mixture is stirred and heated to 120-140 °C in an oil bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion (typically 24 hours), the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and filtered through a pad of celite to remove insoluble inorganic salts.
-
Extraction: The filtrate is washed with water (3 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-2-imidazolidinone.
Visualizations
Experimental Workflow
Caption: General workflow for the copper-mediated synthesis of N-aryl-2-imidazolidinones.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann-type N-arylation reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aryl halides and organic solvents can be toxic and/or flammable. Handle with care.
-
Copper salts can be harmful if ingested or inhaled. Avoid creating dust.
-
The reaction is performed at high temperatures; use appropriate caution to avoid burns.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst.
-
The base (e.g., K₂CO₃) should be finely powdered and thoroughly dried to maximize its surface area and reactivity.
-
Ensure a truly inert atmosphere is maintained throughout the reaction. Oxygen can oxidize the Cu(I) catalyst.
-
Consider using a ligand (e.g., L-proline, N,N'-dimethylethylenediamine) to improve catalyst activity, especially for less reactive aryl bromides or chlorides.
-
-
No Reaction:
-
Verify the activity of the copper catalyst.
-
For aryl chlorides, higher temperatures and a more robust catalytic system (catalyst and ligand combination) are often necessary.[5]
-
Confirm the purity of the starting materials.
-
Conclusion
The copper-mediated N-arylation of 2-imidazolidinone is a robust and versatile method for the synthesis of N-aryl-2-imidazolidinones. The provided protocol offers a general guideline that can be optimized for specific substrates. This methodology is highly valuable for the generation of compound libraries for drug discovery and for the scale-up synthesis of promising drug candidates.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-(4-bromophenyl)imidazolidin-2-one, a valuable building block in medicinal chemistry and drug development. The presented methodology is a robust two-step process commencing with the formation of the key intermediate, 1-(4-bromophenyl)-3-(2-chloroethyl)urea, followed by an efficient intramolecular cyclization to yield the target compound. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction parameters, and detailed characterization of the final product. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the synthetic pathway and a general workflow for process scale-up, ensuring clarity and ease of implementation for researchers and process chemists.
Introduction
This compound is a substituted cyclic urea derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the imidazolidin-2-one core is a common scaffold in a range of pharmaceuticals. The development of a scalable and efficient synthesis for this compound is therefore of significant interest to the drug development community.
This application note outlines a practical and scalable two-step synthesis of this compound. The chosen synthetic route is amenable to large-scale production due to the use of readily available starting materials and straightforward reaction conditions.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence:
Step 1: Synthesis of 1-(4-Bromophenyl)-3-(2-chloroethyl)urea. This step involves the reaction of 4-bromoaniline with 2-chloroethyl isocyanate. This reaction proceeds readily to form the desired urea intermediate.
Step 2: Intramolecular Cyclization. The synthesized 1-(4-bromophenyl)-3-(2-chloroethyl)urea undergoes an intramolecular nucleophilic substitution in the presence of a base to form the five-membered imidazolidin-2-one ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)-3-(2-chloroethyl)urea
Materials:
-
4-Bromoaniline
-
2-Chloroethyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of aniline).
-
Cool the resulting solution to 0 °C in an ice bath with stirring.
-
Slowly add 2-chloroethyl isocyanate (1.05 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with cold DCM or diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain 1-(4-bromophenyl)-3-(2-chloroethyl)urea as a white to off-white solid.
Step 2: Intramolecular Cyclization to this compound
Materials:
-
1-(4-Bromophenyl)-3-(2-chloroethyl)urea
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Nitrogen gas
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Carefully add sodium hydride (1.2 eq) to anhydrous DMF (20 mL per gram of urea). Caution: Sodium hydride is highly reactive and flammable. Handle under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-(4-bromophenyl)-3-(2-chloroethyl)urea (1.0 eq) in a minimum amount of anhydrous DMF.
-
Slowly add the urea solution to the sodium hydride suspension at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting urea is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or Isopropanol
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of ethanol or isopropanol to the flask.
-
Gently heat the mixture on a hot plate with swirling until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to obtain this compound as a white crystalline solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Urea Formation | 4-Bromoaniline, 2-Chloroethyl isocyanate | DCM | 0 to RT | 4-6 | 90-95 |
| 2 | Cyclization | 1-(4-Bromophenyl)-3-(2-chloroethyl)urea, NaH | DMF | 0 to RT | 12-18 | 85-90 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 189-191 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.45 (m, 4H, Ar-H), 5.30 (br s, 1H, NH), 3.95 (t, J = 8.0 Hz, 2H, N-CH₂), 3.55 (t, J = 8.0 Hz, 2H, N-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.5 (C=O), 139.0 (Ar-C), 132.2 (Ar-CH), 121.5 (Ar-CH), 117.0 (Ar-C-Br), 45.0 (N-CH₂), 41.5 (N-CH₂) |
Note: NMR data is predicted based on typical values for similar structures and should be confirmed by experimental analysis.
Scale-up Synthesis Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Caption: General workflow for the scale-up synthesis of this compound.
Key Considerations:
-
Heat Management: Both reaction steps can be exothermic. For larger scale reactions, controlled addition of reagents and efficient cooling are crucial to maintain the desired reaction temperature.
-
Reagent Handling: Sodium hydride is a hazardous material that requires careful handling in an inert atmosphere. For large-scale production, alternative bases such as potassium tert-butoxide in a suitable solvent like THF might be considered to mitigate safety concerns.
-
Solvent Selection: While DCM and DMF are effective solvents at the lab scale, their use in large-scale manufacturing may be subject to environmental and safety regulations. Alternative, greener solvents should be explored during process development.
-
Purification: Recrystallization is a scalable purification method. Optimization of the solvent system and cooling profile will be necessary to achieve consistent purity and crystal size on a larger scale.
-
Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FTIR, Raman) can provide real-time information on reaction progress and endpoint determination, leading to improved process control and consistency.
Safety Information
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Reagent Hazards:
-
4-Bromoaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
2-Chloroethyl isocyanate: Highly toxic, corrosive, and a lachrymator. Handle with extreme care in a fume hood.
-
Sodium Hydride: Flammable solid, reacts violently with water. Handle under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Disclaimer: The protocols and information provided in this document are intended for use by trained professionals in a laboratory or manufacturing setting. All procedures should be performed with appropriate safety precautions. The user is solely responsible for any risks associated with the use of this information.
References
Application Notes and Protocols: 1-(4-Bromophenyl)imidazolidin-2-one in Fragment-Based Screening
Topic: Use of 1-(4-Bromophenyl)imidazolidin-2-one in Fragment-Based Screening
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak affinity, can be highly efficient binders and serve as excellent starting points for optimization into potent drug candidates. This document provides detailed application notes and protocols for the use of fragments, exemplified by this compound, in screening campaigns targeting the ATAD2 bromodomain, a protein implicated in various cancers.
Target Profile: ATAD2 Bromodomain
The ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is a protein that has been linked to poor prognoses in several types of cancer, including prostate, lung, and breast cancers.[1] Its bromodomain is an attractive target for therapeutic intervention as it is involved in recognizing acetylated lysine residues on histones, a key process in epigenetic regulation and gene transcription. The development of small-molecule inhibitors against the ATAD2 bromodomain is a promising strategy for cancer therapy.[1][2]
ATAD2 Signaling Pathway
The ATAD2 protein acts as a coactivator for several transcription factors, including c-MYC and E2F, which are critical drivers of cell proliferation and survival. By binding to acetylated histones, the ATAD2 bromodomain facilitates the recruitment of the transcriptional machinery to the promoters of target genes, leading to their expression. Inhibition of the ATAD2 bromodomain can disrupt these interactions, thereby downregulating the expression of oncogenes and inducing anti-proliferative effects.
Caption: Signaling pathway of the ATAD2 bromodomain and the inhibitory action of a fragment binder.
Fragment-Based Screening Workflow
A typical FBDD campaign involves a multi-stage process, starting with the screening of a fragment library using sensitive biophysical techniques to identify initial hits. These hits are then validated and characterized to confirm their binding and determine their binding mode and affinity. Promising fragments are subsequently optimized through medicinal chemistry efforts to develop potent lead compounds.
Caption: General workflow for a fragment-based drug discovery campaign.
Data Presentation: Representative Fragment Hits for ATAD2
While specific screening data for this compound against ATAD2 is not publicly available, the following table summarizes data for representative fragment hits with similar structural motifs that have been identified as binding to the ATAD2 bromodomain. This data is compiled from published fragment screening campaigns against ATAD2.[1][2]
| Fragment ID | Chemical Structure | Molecular Weight (Da) | Dissociation Constant (Kd) (µM) | Ligand Efficiency (LE) |
| 1 | N-(4-hydroxyphenyl)acetamide | 151.16 | >2000 | 0.25 |
| 2 | 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | 245.32 | 350 | 0.34 |
| 3 | 3-amino-1H-indazole | 133.15 | 1000 | 0.36 |
| 4 | 2-amino-6-methyl-1,3-benzothiazole | 164.23 | >2000 | 0.23 |
Experimental Protocols
The following are detailed protocols for key biophysical techniques used in a fragment screening campaign against the ATAD2 bromodomain.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Objective: Rapid primary screening of the fragment library to identify compounds that stabilize the ATAD2 bromodomain upon binding.
Materials:
-
Purified ATAD2 bromodomain protein (e.g., 10 µM in 20 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library compounds (10 mM stocks in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Protocol:
-
Prepare a master mix of ATAD2 protein and SYPRO Orange dye. For a 96-well plate, mix 1.98 mL of protein buffer with 20 µL of 10 µM ATAD2 and 4 µL of 50x SYPRO Orange dye.
-
Dispense 19.8 µL of the master mix into each well of the PCR plate.
-
Add 0.2 µL of each fragment stock solution to the respective wells to achieve a final fragment concentration of 100 µM. Include DMSO-only controls.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm in the presence of a fragment compared to the DMSO control indicates binding and stabilization.[3][][5]
Surface Plasmon Resonance (SPR)
Objective: To confirm hits from the primary screen and determine their binding affinities and kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified ATAD2 bromodomain protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO)
-
Fragment hits dissolved in running buffer at various concentrations.
Protocol:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the ATAD2 bromodomain onto the sensor surface via amine coupling. Aim for a response unit (RU) level that will provide a good signal-to-noise ratio for small fragment binding.
-
Deactivate any remaining active esters with ethanolamine.
-
Inject a series of fragment concentrations over the sensor surface, followed by a dissociation phase with running buffer.
-
Regenerate the surface if necessary between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd).[6][7][8]
NMR Spectroscopy (¹H-¹⁵N HSQC)
Objective: To validate hits and map their binding site on the ATAD2 bromodomain.
Materials:
-
Uniformly ¹⁵N-labeled ATAD2 bromodomain protein (e.g., 50-100 µM in NMR buffer: 20 mM Phosphate pH 7.0, 50 mM NaCl, 5% D₂O)
-
Fragment hits (concentrated stocks in deuterated DMSO)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Protocol:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled ATAD2 protein.
-
Prepare a series of samples with a constant concentration of ¹⁵N-ATAD2 and increasing concentrations of the fragment hit.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each sample.
-
Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the backbone amide resonances.
-
Significant CSPs indicate that the corresponding residues are in or near the fragment's binding site.
-
The dissociation constant (Kd) can be estimated by fitting the CSP data to a binding isotherm.[9][10][11]
X-ray Crystallography
Objective: To determine the three-dimensional structure of the ATAD2 bromodomain in complex with a fragment hit, providing detailed insights into the binding mode.
Materials:
-
High-purity, concentrated ATAD2 bromodomain protein (e.g., 10-20 mg/mL)
-
Crystallization screens and reagents
-
Fragment hits (dissolved at high concentration, e.g., 100 mM in a suitable solvent)
-
Cryoprotectant
-
X-ray diffraction facility (synchrotron source recommended)
Protocol:
-
Grow crystals of the apo-ATAD2 bromodomain using vapor diffusion (sitting or hanging drop) or other crystallization methods.
-
Soak the apo-crystals in a solution containing the fragment hit (typically 1-10 mM) and cryoprotectant for a defined period.
-
Alternatively, co-crystallize the ATAD2 protein with the fragment.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the known apo-ATAD2 structure.
-
Analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.[12][13][14]
Hit Validation and Progression
A crucial part of FBDD is the validation of initial hits to eliminate false positives and prioritize the most promising fragments for further development. A multi-step validation cascade is typically employed.
Caption: Decision-making flowchart for hit validation and progression in FBDD.
The use of fragments such as this compound in screening campaigns against targets like the ATAD2 bromodomain represents a robust and efficient approach to identifying novel starting points for drug discovery. The application of a suite of biophysical techniques, as detailed in these protocols, is essential for the successful identification, validation, and characterization of fragment hits. The structural and affinity data generated through this process provide a solid foundation for the structure-guided design and optimization of these fragments into potent and selective inhibitors.
References
- 1. Fragment-Based Screening of the Bromodomain of ATAD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 5. criver.com [criver.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
Application Notes and Protocols for the Synthesis of a Chemical Library Based on 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The starting material, 1-(4-bromophenyl)imidazolidin-2-one, provides a versatile platform for the generation of diverse chemical libraries. The presence of a bromo-aromatic group allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the C4-position of the phenyl ring. This document provides detailed protocols for the synthesis of a chemical library from this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with potential biological applications and relevant signaling pathways.
Chemical Library Generation Workflow
The overall strategy for creating a chemical library from this compound involves the parallel synthesis of a diverse set of analogues through robust and high-throughput chemical reactions. The core scaffold is functionalized using a variety of building blocks to generate a library of compounds with diverse physicochemical properties.
Caption: Workflow for Chemical Library Synthesis.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 10:1 ratio).
-
Stir the reaction mixture vigorously at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-([1,1'-biphenyl]-4-yl)imidazolidin-2-one | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)imidazolidin-2-one | 88 |
| 3 | Pyridin-3-ylboronic acid | 1-(4-(pyridin-3-yl)phenyl)imidazolidin-2-one | 75 |
| 4 | Thiophen-2-ylboronic acid | 1-(4-(thiophen-2-yl)phenyl)imidazolidin-2-one | 81 |
General Buchwald-Hartwig Amination Protocol
This protocol outlines the palladium-catalyzed amination of this compound with a range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and seal the tube.
-
Remove the tube from the glovebox and add the amine (1.2 eq) followed by anhydrous toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 1-(4-morpholinophenyl)imidazolidin-2-one | 85 |
| 2 | Piperidine | 1-(4-(piperidin-1-yl)phenyl)imidazolidin-2-one | 82 |
| 3 | Aniline | 1-(4-(phenylamino)phenyl)imidazolidin-2-one | 78 |
| 4 | Benzylamine | 1-(4-(benzylamino)phenyl)imidazolidin-2-one | 73 |
Biological Applications and Signaling Pathways
Derivatives of imidazolidin-2-one have been investigated for a range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Some imidazolidin-2-thione derivatives, which are structurally related to imidazolidin-2-ones, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Conclusion
The this compound scaffold is an excellent starting point for the construction of diverse chemical libraries for drug discovery. The robust and versatile Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions allow for the introduction of a wide array of chemical functionalities. The resulting libraries can be screened against various biological targets, with the VEGFR-2 signaling pathway being a particularly promising area of investigation for novel anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to initiate and advance their drug discovery programs based on this versatile scaffold.
References
- 1. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Phenyl Ring on 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of the phenyl ring of 1-(4-bromophenyl)imidazolidin-2-one. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols detailed below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions and cyanation, enabling the introduction of a diverse range of substituents.
Overview of Functionalization Strategies
The primary site for functionalization on this compound is the bromine-substituted carbon of the phenyl ring. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The key strategies covered in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.[1]
-
Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes.
-
Cyanation: For the introduction of a nitrile group, a versatile precursor for other functional groups.
Data Presentation: Comparison of Functionalization Methods
The following tables summarize typical reaction conditions and yields for the functionalization of this compound and structurally related aryl bromides. This data is intended to provide a comparative overview to aid in the selection of the appropriate method.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-90[2] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8-16 | 85-95 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 80-95[3] |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 16 | 75-90 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 4-24 | 80-95[4] |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 8-16 | 70-90[1] |
| 3 | Pd(OAc)₂ (5) | P(tBu)₃ (7.5) | K₃PO₄ (2) | Toluene | 100 | 12 | 85-98 |
| 4 | [Pd(allyl)Cl]₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 80 | 18 | 75-90 |
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | - | Et₃N (3) | THF | 60 | 6-12 | 70-90 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | i-Pr₂NH (3) | DMF | 80 | 8 | 75-95 |
| 3 | Pd₂(dba)₃ (1) | CuI (2) | XPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 80-95 |
| 4 | PdCl₂(PPh₃)₂ (3) | None | - | TBAF (3) | - | 100 | 0.5-2 | 70-95[5] |
Table 4: Cyanation of Aryl Bromides
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | DMAc | 120 | 24 | 70-90[6] |
| 2 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | DMF | 80-100 | 12-18 | 80-95 |
| 3 | CuCN | - | - | NMP | 150 | 24 | 60-80 |
| 4 | Acetone cyanohydrin | CuI (10) | 1,10-phenanthroline (20) | DMF | 110 | 16-48 | 75-90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents and reagents are recommended for optimal results.
-
Palladium catalysts and phosphine ligands can be air-sensitive; handle them accordingly.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 1-(4'-substituted-[1,1'-biphenyl]-4-yl)imidazolidin-2-one derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a two-phase system)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 1-(4-(arylamino)phenyl)imidazolidin-2-one derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)[1]
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound to the flask.
-
Seal the flask, remove from the glovebox (if applicable), and add the anhydrous solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Objective: To synthesize 1-(4-(alkynyl)phenyl)imidazolidin-2-one derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%) (for traditional Sonogashira)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI (if using).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Cyanation
Objective: To synthesize 1-(4-cyanophenyl)imidazolidin-2-one.
Materials:
-
This compound (1.0 equiv)
-
Cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂, 0.5-1.0 equiv)[6]
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., dppf, 4 mol%)
-
Solvent (e.g., DMAc or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the cyanide source, the palladium precatalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general workflow and decision-making process for the functionalization of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Bromophenyl)imidazolidin-2-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two-step synthesis of this compound.
Step 1: Synthesis of 1-(4-Bromophenyl)-3-(2-chloroethyl)urea
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive 4-bromoaniline (oxidized).- Impure 2-chloroethyl isocyanate.- Insufficient reaction time or temperature. | - Use freshly purified 4-bromoaniline.- Verify the purity of 2-chloroethyl isocyanate.- Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side products). |
| Formation of Symmetric Diarylurea Byproduct (1,3-bis(4-bromophenyl)urea) | - Presence of water in the reaction, which can hydrolyze the isocyanate to form an amine that then reacts with another isocyanate molecule. | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Add the isocyanate dropwise to the aniline solution to maintain a low concentration of the isocyanate. |
| Product is difficult to purify | - Presence of unreacted starting materials or the diarylurea byproduct. | - For purification, recrystallization from diethyl ether is often effective.[1] - Column chromatography on silica gel can also be used to separate the product from impurities. |
Step 2: Cyclization of 1-(4-Bromophenyl)-3-(2-chloroethyl)urea to this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization | - Insufficient amount or strength of the base.- Short reaction time or low temperature. | - Use a stronger base or increase the amount of base (see table below for comparison).- Increase the reaction time and/or temperature, monitoring the reaction progress by TLC. |
| Formation of N-(4-bromophenyl)-4,5-dihydrooxazol-2-amine Side Product | - The reaction conditions may favor the formation of the oxazoline derivative, which can be an active intermediate.[2][3] | - The choice of base and solvent can influence the reaction pathway. Experiment with different conditions to favor the desired imidazolidinone formation. |
| Low Yield of Final Product | - Incomplete reaction in either step.- Loss of product during purification. | - Optimize the reaction conditions for both steps based on the troubleshooting advice provided.- Carefully perform purification steps to minimize product loss. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is a two-step synthesis. The first step involves the reaction of 4-bromoaniline with 2-chloroethyl isocyanate to form the intermediate, 1-(4-Bromophenyl)-3-(2-chloroethyl)urea. This intermediate is then cyclized in the presence of a base to yield the final product, this compound.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q3: What are the key parameters to control for a high yield in the first step (urea formation)?
A3: To achieve a high yield of 1-(4-Bromophenyl)-3-(2-chloroethyl)urea, it is crucial to use pure starting materials and anhydrous reaction conditions to prevent the formation of the 1,3-bis(4-bromophenyl)urea byproduct. Slow, controlled addition of the isocyanate is also recommended.
Q4: Which base is most effective for the cyclization step?
A4: The choice of base can significantly impact the yield of the cyclization reaction. While various bases can be used, cesium carbonate has been reported to be effective. The optimal base may depend on the specific reaction conditions and solvent used. It is advisable to perform small-scale optimization experiments to determine the best base for your setup.
Q5: What is the best way to purify the final product?
A5: Recrystallization from a suitable solvent, such as diethyl ether, is a common and effective method for purifying this compound.[1] If significant impurities remain, column chromatography on silica gel may be necessary.
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)-3-(2-chloroethyl)urea
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline in an anhydrous solvent such as chloroform.
-
Slowly add an equimolar amount of 2-chloroethyl isocyanate to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from diethyl ether to yield 1-(4-Bromophenyl)-3-(2-chloroethyl)urea as a white powder.
Step 2: Synthesis of this compound
-
Dissolve the 1-(4-Bromophenyl)-3-(2-chloroethyl)urea intermediate in a suitable solvent like acetonitrile.
-
Add a base (e.g., cesium carbonate) to the solution.
-
Heat the mixture to reflux and stir for the required reaction time, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove the base and any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by recrystallization from diethyl ether to obtain this compound as a white powder.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for the Cyclization of N-Aryl-N'-(2-chloroethyl)ureas
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cesium Carbonate | Acetonitrile | Reflux | 20 | 75 | [1] |
| Various | Various | Various | Various | Optimization Recommended |
Note: The table will be expanded as more specific quantitative data from comparative studies becomes available.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting workflow for identifying issues in the synthesis.
References
- 1. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Bromophenyl)imidazolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 1-(4-Bromophenyl)imidazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-bromoaniline, side-products from the cyclization reaction, and residual solvents. The specific impurities will depend on the synthetic route employed.
Q2: What is the recommended first-line purification method for this compound?
A2: Recrystallization is a robust and widely used technique for the purification of solid organic compounds like this compound.[1] It is often the most effective method for removing small amounts of impurities and can yield a highly pure crystalline product.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and measuring the melting point. A sharp melting point close to the literature value is indicative of high purity.[1]
Troubleshooting Guides
Recrystallization Issues
Q4: My compound will not dissolve in the chosen recrystallization solvent, even with heating. What should I do?
A4: This indicates that the solvent is not suitable for your compound.
-
Solution 1: Increase Solvent Volume. You may not be using a sufficient volume of solvent. Add more solvent in small portions while heating and stirring.[2]
-
Solution 2: Change the Solvent. If the compound remains insoluble even with a large volume of hot solvent, you will need to select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1][3]
-
Solution 3: Use a Mixed-Solvent System. If finding a suitable single solvent is difficult, a mixed-solvent system can be effective.[2] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy.[2]
Q5: My compound has dissolved, but no crystals form upon cooling. What is the problem?
A5: This can happen for several reasons.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a very small crystal of pure this compound to the solution. This will act as a template for crystal growth.
-
-
Solution 2: Cool for a Longer Period. Allow the solution to cool to room temperature slowly and undisturbed, and then place it in an ice bath to maximize crystal formation.[2][3]
-
Solution 3: Reduce the Amount of Solvent. You may have used too much solvent.[2] If crystallization does not occur, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q6: The purity of my compound has not significantly improved after recrystallization. What can I do?
A6: This suggests that the chosen solvent is not effectively separating the impurities.
-
Solution 1: Try a Different Solvent System. The impurities may have similar solubility profiles to your product in the current solvent. Experiment with different solvents or mixed-solvent systems.
-
Solution 2: Perform a Second Recrystallization. A second recrystallization step can often remove persistent impurities.
-
Solution 3: Consider an Alternative Purification Method. If recrystallization is ineffective, column chromatography may be necessary to separate the impurities.
Column Chromatography Issues
Q7: My compound is not separating well on the silica gel column. What adjustments can I make?
A7: Poor separation can be due to an inappropriate solvent system (eluent).
-
Solution 1: Adjust the Polarity of the Eluent. The polarity of the eluent is critical for good separation.
-
If your compound is eluting too quickly (high Rf value), decrease the polarity of the eluent.
-
If your compound is not moving from the baseline (low Rf value), increase the polarity of the eluent.
-
-
Solution 2: Use a Different Solvent System. Experiment with different combinations of solvents to find a system that provides better separation of your compound from the impurities. Common solvent systems for compounds of this type include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.
Data Presentation
The following table provides a representative comparison of different purification methods for crude this compound. The actual results may vary depending on the initial purity of the crude material.
| Purification Method | Solvent System | Typical Yield (%) | Purity Achieved (by HPLC, %) | Notes |
| Single-Solvent Recrystallization | Ethanol | 80-90 | >98 | A common and effective solvent for the recrystallization of similar compounds.[1] |
| Mixed-Solvent Recrystallization | Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[1] |
| Mixed-Solvent Recrystallization | Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone.[1] |
| Flash Column Chromatography | Hexane/Ethyl Acetate Gradient | 60-80 | >99 | Effective for removing impurities with very similar solubility to the product. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to promote dissolution.[1] If the solid does not completely dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Crystallization: For complete crystallization, place the flask in an ice bath for at least 30 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the crystal surface.[1]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.[1]
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
References
Technical Support Center: Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)imidazolidin-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route A: From 4-Bromoaniline and 2-Chloroethyl Isocyanate
This two-step synthesis involves the initial formation of 1-(4-bromophenyl)-3-(2-chloroethyl)urea, followed by intramolecular cyclization.
Diagram of Reaction Pathway and Potential Side Products (Route A)
Caption: Synthetic pathway and potential side products for Route A.
Question 1: Low yield of the desired this compound with significant amounts of a high-molecular-weight byproduct.
Possible Cause: Intermolecular dimerization of the 1-(4-bromophenyl)-3-(2-chloroethyl)urea intermediate. Instead of the desired intramolecular cyclization, two molecules of the intermediate can react with each other to form the symmetrical N,N'-bis(4-bromophenyl)piperazine.
Troubleshooting:
-
Reaction Conditions: Perform the cyclization step under high-dilution conditions to favor the intramolecular reaction over the intermolecular one. This can be achieved by slowly adding the 1-(4-bromophenyl)-3-(2-chloroethyl)urea intermediate to a heated solution of the base.
-
Base Selection: The choice of base can influence the reaction pathway. A non-nucleophilic, sterically hindered base may promote the desired intramolecular cyclization.
-
Temperature Control: Optimize the reaction temperature. While heat is required for cyclization, excessive temperatures might favor side reactions.
Question 2: Presence of an isomeric impurity that is difficult to separate from the desired product.
Possible Cause: Intramolecular cyclization via oxygen attack. The urea intermediate can potentially cyclize through the oxygen atom, leading to the formation of N-(4-bromophenyl)-4,5-dihydrooxazol-2-amine, an isomer of the desired product. Studies on related N-phenyl-N'-(2-chloroethyl)ureas have shown that such cyclic derivatives can form.[1]
Troubleshooting:
-
Solvent Choice: The polarity of the solvent can influence the nucleophilicity of the nitrogen versus the oxygen atom of the urea. Experiment with different solvents to favor the N-cyclization.
-
Purification: If the isomeric byproduct is formed, careful chromatographic separation may be required. Consider using a different stationary or mobile phase to improve resolution.
| Side Product | Potential Cause | Suggested Solution |
| 1,4-Bis(4-bromophenyl)piperazine | Intermolecular dimerization of the chloroethyl urea intermediate. | Use high-dilution conditions for the cyclization step. Optimize base and temperature. |
| N-(4-bromophenyl)-4,5-dihydrooxazol-2-amine | Intramolecular cyclization involving the urea oxygen atom. | Modify solvent polarity to favor N-cyclization. Employ advanced chromatographic techniques for purification. |
Route B: From N-(2-aminoethyl)-4-bromoaniline and a Phosgene Equivalent
This route involves the cyclization of N-(2-aminoethyl)-4-bromoaniline with a carbonylating agent like carbonyldiimidazole (CDI) or triphosgene.
Diagram of Reaction Pathway and Potential Side Products (Route B)
Caption: Synthetic pathway and potential side products for Route B.
Question 3: Formation of a significant amount of a symmetrical urea byproduct.
Possible Cause: Incomplete cyclization or reaction of the activated intermediate with another molecule of the diamine starting material. When using CDI, running the reaction at higher temperatures can lead to the formation of symmetrical ureas.
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature during the addition of CDI and the initial phase of the reaction to minimize the formation of the symmetrical urea byproduct.
-
Order of Addition: Slowly add the CDI solution to the diamine solution to ensure that the intramolecular cyclization is favored over intermolecular reactions.
-
Stoichiometry: Use a slight excess of the phosgene equivalent to ensure complete conversion of the diamine and minimize the presence of unreacted amine that can lead to symmetrical urea formation.
Question 4: The reaction mixture becomes viscous and results in a low yield of the desired product, with insoluble material being formed.
Possible Cause: Formation of polymeric byproducts. If the reaction conditions are not carefully controlled, oligomerization or polymerization of the starting materials or reactive intermediates can occur.
Troubleshooting:
-
High Dilution: Similar to Route A, performing the reaction under high-dilution conditions can significantly reduce the extent of polymerization.
-
Reaction Time: Monitor the reaction progress closely and quench it once the starting material is consumed to prevent prolonged exposure to conditions that may favor polymerization.
-
Purity of Starting Material: Ensure the N-(2-aminoethyl)-4-bromoaniline is of high purity, as impurities can sometimes initiate or catalyze polymerization.
| Side Product | Potential Cause | Suggested Solution |
| Symmetrical Urea Dimer | Incomplete cyclization or reaction with another diamine molecule. | Maintain low reaction temperature, control the order of addition of reagents, and use a slight excess of the carbonylating agent. |
| Polymeric Byproducts | Oligomerization of starting materials or intermediates. | Employ high-dilution conditions, monitor reaction time, and ensure high purity of the starting diamine. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of the N-(2-aminoethyl)-4-bromoaniline precursor?
A1: A common approach is the reaction of 4-bromoaniline with a protected 2-haloethylamine (e.g., 2-(Boc-amino)ethyl bromide) followed by deprotection of the protecting group. Another method involves the reaction of 4-bromoaniline with aziridine, though this requires careful handling due to the toxicity of aziridine.
Q2: How can I confirm the identity of the suspected side products?
A2: The most effective way to identify side products is through a combination of analytical techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the byproducts.
-
High-Performance Liquid Chromatography (HPLC): To separate the components of the reaction mixture and compare retention times with known standards, if available.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. 2-Chloroethyl isocyanate is a lachrymator and is toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Phosgene equivalents like triphosgene are also highly toxic and require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-bromophenyl)-3-(2-chloroethyl)urea (Intermediate for Route A)
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chloroethyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Protocol 2: Cyclization to this compound (Route A)
-
To a solution of a suitable base (e.g., sodium hydride or potassium tert-butoxide, 1.2 eq) in an anhydrous solvent (e.g., DMF or THF) at an elevated temperature (e.g., 80-100 °C), slowly add a solution of 1-(4-bromophenyl)-3-(2-chloroethyl)urea (1.0 eq) in the same solvent over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound using CDI (Route B)
-
Dissolve N-(2-aminoethyl)-4-bromoaniline (1.0 eq) in an anhydrous solvent (e.g., THF or dichloromethane) in a round-bottom flask.
-
In a separate flask, dissolve carbonyldiimidazole (CDI) (1.1 eq) in the same anhydrous solvent.
-
Slowly add the CDI solution to the stirred solution of the diamine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove imidazole byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions with 1-(4-Bromophenyl)imidazolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)imidazolidin-2-one in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are commonly used with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most common applications include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and the Heck reaction for C-C bond formation with alkenes.[1][2][3]
Q2: What are the key factors to consider when optimizing palladium catalyst loading?
A2: Optimizing palladium catalyst loading is crucial for cost-effectiveness, minimizing metal contamination in the product, and achieving high yields. Key factors include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, the solvent, and the reaction temperature.[4][5]
Q3: How does the choice of ligand affect the catalyst loading and reaction efficiency?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf) or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst performance, often allowing for lower catalyst loadings and milder reaction conditions.[6][7][8]
Q4: Can high catalyst loading be detrimental to the reaction?
A4: Yes, excessively high catalyst loading can lead to increased side reactions, such as the formation of homocoupled byproducts. It also increases the cost of the reaction and the burden of removing palladium residues from the final product. Therefore, it is generally desirable to use the lowest effective catalyst concentration.
Q5: Are there any specific challenges associated with using this compound as a substrate?
A5: The imidazolidin-2-one moiety contains nitrogen atoms that could potentially coordinate to the palladium center and influence the catalytic activity. While generally a stable group, screening of reaction conditions is important to ensure compatibility and avoid potential catalyst inhibition.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are observing low or no yield of your desired product, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[9] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[8] |
| Inappropriate Ligand | Screen a variety of ligands. For Suzuki and Buchwald-Hartwig reactions with aryl bromides, bulky, electron-rich phosphine ligands are often effective.[6][7] |
| Incorrect Base or Solvent | The choice of base and solvent is critical and interdependent. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄ in solvents like dioxane or THF/water mixtures. For Buchwald-Hartwig aminations, strong bases like NaOtBu or K₃PO₄ in aprotic polar solvents are often used.[6][10] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. |
| Substrate-Related Issues | The imidazolidin-2-one nitrogen could be interfering. Try a different ligand that may be less sensitive to coordination from the substrate. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
The presence of significant side products can complicate purification and reduce the yield of the desired product.
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This can be caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture.[3] Using a lower catalyst loading can sometimes reduce the rate of homocoupling. |
| Dehalogenation of Starting Material | This side reaction can be promoted by strong bases and high temperatures. Consider using a milder base (e.g., K₂CO₃ instead of NaOtBu) and running the reaction at a lower temperature.[6] The choice of ligand can also influence the extent of dehalogenation. |
| Side Reactions of the Imidazolidin-2-one Moiety | If you suspect the imidazolidin-2-one is not stable under the reaction conditions (e.g., very strong base at high temperature), try screening milder bases or protecting the N-H group if it is unsubstituted. |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound. Note: These are starting points and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Degassing: Add the solvent (e.g., 1,4-dioxane/water 4:1, 5 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.025 mmol, 1-2.5 mol%), and the ligand (e.g., XPhos, 0.02-0.05 mmol, 2-5 mol%).
-
Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the mixture under an argon atmosphere to the desired temperature (e.g., 80-110 °C) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[10]
Heck Reaction
-
Reaction Setup: To a pressure-rated vial, add this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N or K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%). A phosphine ligand may be required depending on the specific reaction.
-
Solvent: Add a polar aprotic solvent (e.g., DMF or NMP, 5 mL).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 100-140 °C). Monitor the reaction progress.
-
Work-up: Cool the reaction mixture, filter off any solids, and dilute the filtrate with water. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.[2][11]
Data Presentation: Optimizing Palladium Catalyst Loading
The optimal catalyst loading is a balance between reaction rate, yield, and cost. Below are illustrative tables showing the effect of catalyst loading on the yield of a Suzuki-Miyaura coupling between this compound and phenylboronic acid.
Table 1: Effect of Pd(PPh₃)₄ Loading
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 90 | 12 | 95 |
| 2 | 2 | 90 | 12 | 92 |
| 3 | 1 | 90 | 12 | 85 |
| 4 | 0.5 | 90 | 24 | 70 |
| 5 | 0.1 | 90 | 24 | 45 |
Reaction conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), dioxane/H₂O (4:1, 5 mL).
Table 2: Comparison of Different Palladium Precatalysts and Ligands
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 98 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 96 |
| 3 | PdCl₂(dppf) (2) | - | K₂CO₃ | THF/H₂O | 80 | 91 |
Reaction conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), base (2 mmol), solvent (5 mL), 12 h.
Visualizations
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction—State of the Art [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Preventing dehalogenation of 1-(4-Bromophenyl)imidazolidin-2-one in reactions
Welcome to the technical support center for 1-(4-Bromophenyl)imidazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this compound during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom. This results in the formation of the undesired byproduct 1-phenylimidazolidin-2-one, which reduces the yield of your target molecule and complicates purification.
Q2: What is the primary mechanism of dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated product instead of the desired cross-coupled product.
Q3: Are certain reaction types more prone to dehalogenation with this substrate?
A3: While dehalogenation can occur in most palladium-catalyzed reactions, its prevalence can depend on the specific reaction conditions. For instance, reactions that are sluggish or require harsh conditions (high temperatures, strong bases) may be more susceptible. The choice of ligands and the stability of the catalytic intermediates play a crucial role.
Q4: How does the imidazolidin-2-one moiety affect the propensity for dehalogenation?
A4: The nitrogen atoms in the imidazolidin-2-one ring can potentially coordinate with the palladium catalyst. This interaction can influence the electronic properties and stability of the catalytic intermediates, which in turn may affect the rate of dehalogenation relative to the desired cross-coupling reaction. In some cases, N-H containing heterocycles can be deprotonated by the base, increasing the electron density of the ring system and potentially impacting the reaction outcome. For some substrates, protection of the N-H group has been shown to suppress dehalogenation[1].
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides specific recommendations to minimize the formation of 1-phenylimidazolidin-2-one during your cross-coupling reactions.
General Strategies
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ligands.
-
High-Purity Reagents: Use high-purity solvents, reagents, and starting materials to minimize potential sources of catalyst poisons or hydride donors.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures, which can favor side reactions.
Parameter-Specific Recommendations
The following tables summarize key reaction parameters and their impact on dehalogenation, with recommendations for various cross-coupling reactions.
Table 1: Ligand Selection
| Ligand Type | General Characteristics | Recommendation for this compound |
| Bulky, Electron-Rich Monodentate Phosphines (e.g., XPhos, SPhos, tBuXPhos) | Promote fast reductive elimination, often outcompeting dehalogenation. | Highly Recommended. These ligands are often the first choice to suppress dehalogenation in Suzuki-Miyaura and Buchwald-Hartwig reactions. |
| Bidentate Phosphines (e.g., dppf, BINAP) | Can provide catalyst stability and are effective in many cross-coupling reactions. | Good starting point. Particularly for Suzuki-Miyaura reactions involving nitrogen-containing heterocycles. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Strong electron donors that form stable palladium complexes, often highly active. | Consider for challenging couplings. Can be effective in preventing dehalogenation, especially in Suzuki-Miyaura reactions. |
| Triphenylphosphine (PPh₃) | Less bulky and less electron-donating. | Use with caution. More likely to lead to dehalogenation, especially at higher temperatures. |
Table 2: Base Selection
| Base | General Characteristics | Recommendation for this compound |
| Potassium Phosphate (K₃PO₄) | Mild inorganic base, often used in Suzuki-Miyaura reactions. | Recommended. A good first choice to minimize base-promoted side reactions. |
| Cesium Carbonate (Cs₂CO₃) | Effective inorganic base, often used in Suzuki-Miyaura and Buchwald-Hartwig reactions. | Recommended. Can be very effective, but optimization may be needed. |
| Sodium tert-butoxide (NaOtBu) | Strong alkoxide base, commonly used in Buchwald-Hartwig aminations. | Use with caution. Can promote dehalogenation; consider weaker bases if this is a significant issue. |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Organic amine bases, often used in Heck and Sonogashira reactions. | Use with caution. Can act as hydride donors, potentially increasing dehalogenation. |
Table 3: Solvent Selection
| Solvent | General Characteristics | Recommendation for this compound |
| Aprotic Solvents (e.g., Toluene, Dioxane, THF) | Generally preferred for cross-coupling reactions. | Highly Recommended. These are less likely to act as hydride sources compared to protic solvents. |
| Protic Solvents (e.g., Alcohols, Water) | Can act as hydride sources, promoting dehalogenation. | Use with caution. If a co-solvent is needed, use minimal amounts of water and avoid alcohols if possible. |
| Polar Aprotic Solvents (e.g., DMF, DMAc) | Often used in Heck reactions. | Use with caution. Can be a source of hydrides at elevated temperatures. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with aryl bromides, which can be adapted for this compound. Note: These are starting points and may require optimization.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Reaction: this compound + Arylboronic Acid
-
Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
-
Base: K₃PO₄ (2 equivalents)
-
Solvent: Toluene/Water (10:1)
-
Temperature: 80-100 °C
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene and water.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
Reaction: this compound + Amine
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%)
-
Base: Cs₂CO₃ (1.5 equivalents)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the amine (1.2 equivalents), and Cs₂CO₃ (1.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pd₂(dba)₃ and XPhos.
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling (C-C Bond Formation with Alkyne)
Reaction: this compound + Terminal Alkyne
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%)
-
Base: Et₃N or DIPEA
-
Solvent: THF or DMF
-
Temperature: Room temperature to 60 °C
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Dehalogenation
Caption: Competing pathways in Suzuki-Miyaura coupling.
Troubleshooting Workflow for Dehalogenation
Caption: A logical workflow for troubleshooting dehalogenation.
References
Technical Support Center: Stability Testing of 1-(4-Bromophenyl)imidazolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for 1-(4-Bromophenyl)imidazolidin-2-one in solution. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for this compound necessary?
A1: Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, pH, and light. For a research chemical or potential drug candidate like this compound, this data is essential for determining its intrinsic stability, establishing proper storage conditions, identifying potential degradation products, and developing a stable formulation.[1][2]
Q2: What are the first steps in designing a stability study for this compound?
A2: The initial step is to perform a forced degradation (or stress testing) study.[3] This involves subjecting a solution of the compound to harsh conditions (e.g., strong acids and bases, high heat, oxidizing agents, and intense light) to accelerate its degradation. The goal is to rapidly identify likely degradation products and pathways, which is critical for developing a stability-indicating analytical method.[3][4]
Q3: What analytical method is most suitable for a stability study of this compound?
A3: A stability-indicating analytical method (SIAM) is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended technique.[5][6][7] A successful SIAM must be able to separate the intact compound from all potential degradation products, ensuring the assay is specific and accurate for quantifying the parent molecule in the presence of its degradants.
Q4: What are the typical stress conditions for a forced degradation study?
A4: According to regulatory guidelines, a comprehensive forced degradation study should include the following conditions:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures (e.g., room temperature, 60°C).[3]
-
Oxidation: Exposure to an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂), at room temperature.[3]
-
Thermal Stress: Heating the solution at an elevated temperature (e.g., 60°C or 80°C) with and without humidity control.[3]
-
Photostability: Exposing the solution to a controlled light source that emits both UV and visible light, as specified by ICH Q1B guidelines.[3][8][9][10]
Troubleshooting Guide
Q1: My compound appears to be completely degraded immediately after adding a strong acid/base. What should I do?
A1: This indicates high lability under that specific condition. You should use milder conditions. Try reducing the molarity of the acid/base (e.g., from 0.1 M to 0.01 M), lowering the temperature (e.g., perform the test at 5°C or room temperature instead of 60°C), or shortening the exposure time. The goal is to achieve partial degradation (around 10-20%), not complete loss of the compound.[3]
Q2: I am not observing any degradation under thermal or photolytic stress. What does this mean?
A2: This suggests the molecule is robust under these specific conditions. However, to ensure the conditions were stringent enough, consider increasing the stress level. For thermal stress, you could increase the temperature or extend the duration. For photolytic stress, ensure the total illumination and UV energy exposure meet or exceed the ICH Q1B recommendations (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[8] If no degradation occurs even under these more extreme conditions, the compound can be considered stable in that context.
Q3: My chromatogram shows new peaks, but the total peak area (mass balance) is significantly less than 100%. What could be the issue?
A3: A poor mass balance can indicate several issues:
-
Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and are therefore invisible to the UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify such products.
-
Precipitation: The degradant may have low solubility in the sample solvent and has precipitated out of the solution. Visually inspect the sample and consider using a different solvent for analysis.
-
Volatility: The degradant could be a volatile compound that is lost during sample preparation or analysis.
-
Adsorption: The parent compound or degradants may be adsorbing to the sample vial or HPLC column.
Q4: How can I identify the chemical structures of the degradation products?
A4: The preferred method for structural elucidation is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose likely structures for the degradation products. For definitive identification, the degradants may need to be isolated using preparative HPLC and subsequently analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
-
Run a "control" sample for each condition, where the stressor is replaced with the solvent used to prepare it (e.g., water for acid/base controls).
| Stress Condition | Procedure | Sampling Time Points |
| Acid Hydrolysis | Mix with 1 mL of 0.1 M HCl. Keep at 60°C. | 1, 3, 5, 8, 24 hours |
| Base Hydrolysis | Mix with 1 mL of 0.1 M NaOH. Keep at 60°C. | 1, 3, 5, 8, 24 hours |
| Oxidation | Mix with 1 mL of 3% H₂O₂. Keep at room temperature. | 1, 3, 5, 8, 24 hours |
| Thermal | Mix with 1 mL of water. Keep at 80°C in a stability chamber. | 1, 3, 5 days |
| Photolytic | Place the solution (in a photochemically transparent container) in a photostability chamber. Expose to ICH Q1B Option II conditions. Keep a control sample wrapped in aluminum foil in the same chamber. | After 1.2 million lux hours and 200 W h/m² |
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
If necessary, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating RP-HPLC method.
-
Calculate the percentage of degradation and assess the mass balance.
Data Presentation
Summarize the results from the forced degradation study in a clear, tabular format.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Peak Area of Major Degradant (RT) | Mass Balance (%) |
| Control (Initial) | 0 hr | 100.0 | 0.0 | 0 | - | 100.0 |
| 0.1 M HCl (60°C) | 24 hr | [Data] | [Data] | [Data] | [Data] | [Data] |
| 0.1 M NaOH (60°C) | 24 hr | [Data] | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂ (RT) | 24 hr | [Data] | [Data] | [Data] | [Data] | [Data] |
| Thermal (80°C) | 5 days | [Data] | [Data] | [Data] | [Data] | [Data] |
| Photolytic (ICH) | [End] | [Data] | [Data] | [Data] | [Data] | [Data] |
Visualizations
Visual workflows and pathway diagrams can clarify complex processes in stability testing.
Caption: Workflow for a forced degradation study.
Caption: Hypothetical hydrolytic degradation pathway.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. jchr.org [jchr.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. impactfactor.org [impactfactor.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. caronscientific.com [caronscientific.com]
Troubleshooting low conversion rates in imidazolidinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of imidazolidinones, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My imidazolidinone synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Low conversion rates in imidazolidinone synthesis can stem from several factors, including suboptimal reaction conditions, reactant or catalyst issues, and the inherent limitations of the chosen synthetic route. Here’s a step-by-step guide to diagnosing and resolving the problem.
Troubleshooting Steps:
-
Verify Starting Materials and Reagents:
-
Purity: Ensure the purity of your starting materials (e.g., diamines, ureas, aldehydes) and reagents. Impurities can interfere with the reaction or deactivate catalysts.
-
Stability: Some reagents, like carbonyldiimidazole (CDI), are moisture-sensitive. Ensure they have been stored correctly and are handled under anhydrous conditions.
-
-
Optimize Reaction Conditions:
-
Solvent Selection: The choice of solvent is critical. A solvent that does not adequately dissolve the reactants can lead to extremely low yields. For instance, in the cyclization of a diamine with CDI, a switch from a non-polar solvent like toluene (yield <5%) to a more polar one like dichloromethane (DCM) can dramatically increase the yield to as high as 98%.[1]
-
Temperature: Temperature plays a crucial role. Excessively high temperatures can be detrimental to the yield, while temperatures that are too low may result in a very slow or incomplete reaction.[1] A systematic evaluation of different temperatures is recommended.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require extended periods to reach completion.[1]
-
-
Catalyst-Related Issues:
-
Catalyst Deactivation: In catalytic systems, especially those using transition metals like Palladium (Pd) or Cerium(IV) oxide (CeO₂), the catalyst can deactivate over time. This can be due to the deposition of organic byproducts, such as polyurea-like compounds, on the catalyst surface.[2] Consider using fresh catalyst or regenerating the catalyst if possible.
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Insufficient catalyst loading may lead to low conversion. Conversely, excessive catalyst might not be cost-effective and could lead to side reactions. Optimization of catalyst loading is often necessary.[3]
-
-
Substrate-Specific Problems:
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the reaction, leading to lower yields.[4]
-
Electronic Effects: The electronic nature of substituents can influence the reactivity of the starting materials. Electron-donating or electron-withdrawing groups can affect the nucleophilicity or electrophilicity of the reacting centers.[3]
-
Q2: I am observing the formation of significant side products. What are the common side reactions and how can I suppress them?
Side product formation is a common issue that reduces the yield of the desired imidazolidinone.
Common Side Reactions and Solutions:
-
Polymerization: In reactions involving reagents like ethylenediamine, side reactions can lead to the formation of polymers or oligomers, such as N,N'-bis(2-aminoethyl)urea (LU), which can also contribute to catalyst deactivation.[2] Using a flow reactor system instead of a batch system can sometimes minimize these side reactions by controlling the stoichiometry and residence time.[5]
-
Isomerization: In syntheses using N-allylureas, base-mediated isomerization of the allyl group to a more stable N-(1-propenyl) group can occur, leading to undesired byproducts.[6] Careful selection of the base and reaction temperature can help minimize this.
-
Lack of Regioselectivity: The reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles can potentially lead to a mixture of 4- and 5-substituted imidazolidin-2-ones. Decreasing the amount of acid catalyst (e.g., TFA) can improve the regioselectivity towards the 4-substituted product.[7]
Issue 2: Catalyst Inefficiency
Q3: My catalyst seems to be inactive or shows low efficiency. What should I investigate?
Catalyst performance is key to many imidazolidinone synthesis protocols.
Troubleshooting Catalyst Issues:
-
Catalyst Choice: Ensure you are using the appropriate catalyst for your specific reaction. Different synthetic strategies rely on different types of catalysts, such as gold(I) for hydroamination of propargylic ureas,[8] palladium(0) for diamination of dienes,[8] or organocatalysts like BEMP for intramolecular hydroamidation.[9]
-
Catalyst Deactivation: As mentioned, the formation of byproducts on the catalyst surface is a primary cause of deactivation.[2] Consider pretreating your starting materials to remove potential poisons or modifying the reaction conditions (e.g., temperature, solvent) to prevent byproduct formation.
-
Ligand Effects (for metal catalysts): In many metal-catalyzed reactions, the choice of ligand is as important as the metal itself. The ligand can influence the catalyst's stability, activity, and selectivity. Experiment with different ligands if you are experiencing low yields or poor selectivity.
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data from the literature, illustrating the impact of solvent and temperature on imidazolidinone synthesis yield.
Table 1: Effect of Solvent on the Cyclization of a Diamine with CDI
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | 20 | 64 | < 5 | [1] |
| Tetrahydrofuran (THF) | 20 | 64 | 21 | [1] |
| Dichloromethane (DCM) | 40 | 17 | 98 | [1] |
Table 2: Influence of Base Catalyst on Intramolecular Hydroamidation of Propargylic Urea
| Base Catalyst (10 mol%) | Temperature (°C) | Reaction Time | Conversion (%) | Reference |
| TBD | 100 | - | Quantitative | [3] |
| TBD | 22-23 | - | Quantitative | [3] |
| BEMP | 22-23 | 1 h | Quantitative | [3] |
| None | 22-23 | - | No Reaction | [3] |
Experimental Protocols
Protocol 1: Synthesis of Imidazolidin-2-ones from Propargylic Ureas via Base-Catalyzed Intramolecular Hydroamidation[3]
This protocol describes a general procedure for the synthesis of imidazolidin-2-ones from propargylic ureas using an organocatalyst.
Materials:
-
Propargylic urea (1.0 equiv)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol%)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a solution of the propargylic urea (0.4 mmol) in anhydrous MeCN (4 mL), add BEMP (0.02 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times typically range from 1 to 16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazolidin-2-one.
Protocol 2: Palladium-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas and Aryl Bromides[4][6]
This method involves the palladium-catalyzed carboamination of N-allylureas.
Materials:
-
N-allylurea (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine Pd₂(dba)₃, Xantphos, and NaOtBu in an oven-dried reaction vessel.
-
Add a solution of the N-allylurea and the aryl bromide in anhydrous toluene.
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the imidazolidin-2-one.
Visualizations
Caption: A troubleshooting workflow for low conversion rates.
Caption: Generalized cyclocondensation reaction mechanism.
Caption: Key parameters affecting imidazolidinone synthesis yield.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazolidinone synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 1-(4-Bromophenyl)imidazolidin-2-one.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of this compound via three distinct alternative routes.
Route 1: Cyclization of N-(4-bromophenyl)ethane-1,2-diamine with Carbonyldiimidazole (CDI)
This method is a widely used and straightforward approach for the synthesis of imidazolidin-2-ones, involving the reaction of a vicinal diamine with a phosgene equivalent.
Experimental Workflow:
Quantitative Data Summary:
| Step | Reagent | Molar Ratio (to Diamine) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromoaniline | 1 | Ethanol | 80 | 12-24 | 70-85 |
| 1 | 2-Chloroethylamine HCl | 1.1 | Ethanol | 80 | 12-24 | 70-85 |
| 2 | N-(4-bromophenyl)ethane-1,2-diamine | 1 | Anhydrous DCM/THF | Reflux | 12-18 | 80-95 |
| 2 | Carbonyldiimidazole (CDI) | 1.1 | Anhydrous DCM/THF | Reflux | 12-18 | 80-95 |
Troubleshooting Q&A:
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product. | 1. Incomplete reaction. 2. Moisture in the reaction. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC. If starting material remains, add a small excess of CDI (0.1-0.2 eq) and prolong the reaction time. 2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Conduct the reaction under an inert atmosphere (N₂ or Ar). 3. Ensure the reaction is refluxing gently. |
| Formation of multiple spots on TLC, indicating side products. | 1. Reaction of CDI with the solvent or residual water. 2. Formation of polymeric byproducts. | 1. Use high-purity, anhydrous solvents. 2. Add the diamine solution slowly to the CDI solution to avoid localized high concentrations of the diamine. |
| Difficulty in purifying the product. | 1. Presence of unreacted starting materials. 2. Co-elution with imidazole byproduct from CDI. | 1. Use column chromatography with a gradient elution (e.g., ethyl acetate in hexanes) to separate the product from starting materials. 2. After the reaction, quench with dilute acid (e.g., 0.1 M HCl) to protonate and dissolve the imidazole byproduct in the aqueous phase during extraction. |
Route 2: Base-Catalyzed Intramolecular Hydroamidation of a Propargylic Urea
This modern approach involves the synthesis of a propargylic urea intermediate, followed by a base-catalyzed cyclization.
Experimental Workflow:
Quantitative Data Summary:
| Step | Reagent | Molar Ratio (to Amine/Urea) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Propargylamine | 1 | Anhydrous THF | 25 | 1-2 | >95 (often used crude) |
| 1 | 4-Bromophenyl isocyanate | 1 | Anhydrous THF | 25 | 1-2 | >95 (often used crude) |
| 2 | Propargylic Urea | 1 | Anhydrous MeCN | 25 | 1-16 | 85-98 |
| 2 | BEMP (catalyst) | 0.05 | Anhydrous MeCN | 25 | 1-16 | 85-98 |
Troubleshooting Q&A:
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the propargylic urea intermediate. | 1. Impure 4-bromophenyl isocyanate. 2. Moisture in the reaction. | 1. Use freshly distilled or high-purity isocyanate. 2. Ensure anhydrous conditions as isocyanates are water-sensitive. |
| The cyclization reaction is slow or incomplete. | 1. Inactive catalyst. 2. Insufficiently strong base. | 1. Ensure the base (e.g., BEMP) has been stored properly to prevent degradation. 2. While BEMP is highly effective, other strong, non-nucleophilic bases like TBD can be trialed, sometimes with gentle heating.[1] |
| Formation of an isomeric imidazol-2-one byproduct. | 1. The structure of the propargylic urea may favor endo-cyclization. | 1. This is generally less of an issue with terminal alkynes but can be influenced by substituents. Confirm the product structure by NMR spectroscopy. |
Route 3: Reductive Amination followed by Cyclization (One-Pot)
This efficient one-pot procedure combines the formation of the diamine from an aldehyde and subsequent cyclization without isolating the intermediate.
Experimental Workflow:
Quantitative Data Summary:
| Step | Reagent | Molar Ratio (to Aldehyde) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromobenzaldehyde | 1 | Anhydrous THF/DCM | Reflux | 1-2 | 55-81 (overall) |
| 1 | Ethylenediamine | 1.05 | Anhydrous THF/DCM | Reflux | 1-2 | 55-81 (overall) |
| 1 | Sodium Borohydride | 1.1 | Anhydrous THF/DCM | Reflux | 4-6 | 55-81 (overall) |
| 1 | Carbonyldiimidazole (CDI) | 1.1 | Anhydrous THF/DCM | Reflux | 12-16 | 55-81 (overall) |
Troubleshooting Q&A:
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield in the one-pot reaction. | 1. Incomplete Schiff base formation. 2. Over-reduction of the aldehyde. 3. Inefficient cyclization. | 1. Ensure the initial reflux for Schiff base formation is complete (monitor by TLC). 2. Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature) before refluxing. 3. After the reduction step, ensure the reaction is worked up to remove the reducing agent before adding CDI, or use a reducing agent compatible with the subsequent step. |
| Formation of N,N'-bis(4-bromobenzyl)ethylenediamine. | 1. Use of excess 4-bromobenzaldehyde. | 1. Use a slight excess of ethylenediamine to favor the formation of the mono-aminated product. |
| The reaction is complex and difficult to monitor. | 1. Multiple reactions occurring in one pot. | 1. It can be beneficial to perform the reaction in a stepwise manner initially to optimize each step before combining them into a one-pot procedure. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions when working with phosgene equivalents like triphosgene or CDI?
A1: Triphosgene is a solid but can release toxic phosgene gas upon heating or in the presence of nucleophiles. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). CDI is less hazardous but is moisture-sensitive and can release imidazole. Always work in a dry, inert atmosphere.
Q2: Which of these alternative routes is the most "green" or environmentally friendly?
A2: The base-catalyzed intramolecular hydroamidation (Route 2) can be considered a greener alternative as it is an atom-economical cyclization that can be performed under mild, ambient conditions with only a catalytic amount of an organobase.[1] The one-pot reductive amination (Route 3) also offers advantages in terms of reduced solvent usage and waste generation from intermediate purification steps.[2]
Q3: Can other carbonylating agents be used for the cyclization of N-(4-bromophenyl)ethane-1,2-diamine?
A3: Yes, other phosgene equivalents can be used. These include:
-
Triphosgene: A solid, easier-to-handle alternative to phosgene gas.
-
Urea: A less reactive but safer and more economical option, often requiring higher temperatures.
-
Dialkyl carbonates (e.g., dimethyl carbonate): A greener alternative, though it may require a catalyst and more forcing conditions.[3]
Q4: How can I confirm the final structure of this compound?
A4: The structure should be confirmed using a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the urea moiety (typically around 1680-1700 cm⁻¹).
Q5: What are the general considerations for the purification of this compound?
A5: The product is typically a solid that can be purified by:
-
Recrystallization: From a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: On silica gel, which is effective for removing both more and less polar impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.
References
Managing impurities during the scale-up of 1-(4-Bromophenyl)imidazolidin-2-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing impurities during the scale-up synthesis of 1-(4-Bromophenyl)imidazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound, and how do they influence the impurity profile?
A1: The most common synthetic route is the N-arylation of imidazolidin-2-one with a 4-bromophenylating agent. A typical example is the copper-catalyzed coupling of imidazolidin-2-one with 1-bromo-4-iodobenzene or the reaction of 4-bromoaniline with 1-(2-chloroethyl)urea. The choice of starting materials and reaction conditions will significantly impact the impurity profile. For instance, using 4-bromoaniline can lead to residual starting material and related by-products.
Q2: What are the most common impurities encountered during the synthesis and scale-up of this compound?
A2: Common impurities can be categorized as follows:
-
Process-related impurities: These include unreacted starting materials such as 4-bromoaniline or imidazolidin-2-one, and reagents like catalysts or bases.
-
By-products: These can arise from side reactions, such as the formation of di-substituted products or isomers.
-
Degradation products: The product may degrade under certain conditions (e.g., high temperature, presence of acid or base), leading to new impurities.
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main component and its non-volatile impurities. A reverse-phase method is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main compound and can help in the characterization of major impurities if their concentration is high enough.
Troubleshooting Guide
Issue 1: The purity of the isolated this compound is lower than expected after initial work-up.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or increasing the temperature if necessary. |
| Inefficient extraction | Optimize the extraction procedure by adjusting the pH of the aqueous phase or using a different extraction solvent to ensure efficient removal of water-soluble impurities. |
| Co-precipitation of impurities | If the product is isolated by precipitation, impurities may co-precipitate. An additional purification step like recrystallization or column chromatography will be necessary. |
Issue 2: An unknown peak is observed in the HPLC chromatogram of the final product.
| Possible Cause | Suggested Solution |
| New impurity formed during scale-up | Scale-up can sometimes lead to changes in the impurity profile due to differences in mixing and heat transfer. The impurity should be identified using LC-MS and its formation investigated. |
| Degradation of the product | Check the stability of the product under the work-up and isolation conditions. Avoid prolonged exposure to high temperatures or harsh pH conditions. |
| Contamination | Ensure all glassware and equipment are clean. Check the purity of all solvents and reagents used. |
Issue 3: The color of the final product is off-white or yellow, suggesting the presence of colored impurities.
| Possible Cause | Suggested Solution |
| Residual catalyst | If a copper catalyst is used, traces of copper salts can impart color. Consider treatment with a chelating agent or filtration through a pad of celite. |
| Aromatic impurities | Many aromatic by-products can be colored. Recrystallization is often effective in removing these impurities. Activated carbon treatment during recrystallization can also be beneficial. |
| Oxidation | The product or impurities may be susceptible to air oxidation. Consider performing the final steps of the synthesis and the isolation under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved (%) | Typical Recovery Yield (%) | Notes |
| Recrystallization | >98% | 80-90% | Effective for removing most process-related impurities and colored by-products. The choice of solvent is critical.[1] |
| Column Chromatography | >99% | 60-80% | Can achieve very high purity but may not be practical for large-scale production due to solvent consumption and time. |
| Slurry Wash | 95-98% | >90% | A quick method to improve purity by washing the crude product with a solvent in which the impurities are more soluble than the product. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 249 nm
-
Injection Volume: 10 µL
-
Column Temperature: Room temperature
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an appropriately sized flask. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to cover the solid.[1]
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution at a gentle boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Workflow for impurity identification and management.
Caption: Troubleshooting guide for low product purity.
References
Optimizing temperature and pressure for imidazolidinone ring formation
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the temperature and pressure conditions for imidazolidinone ring formation. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in imidazolidinone ring formation?
A1: Temperature is a critical factor that directly influences the reaction yield and rate. Statistical analysis has shown that temperature can be the most significant factor in the synthesis process.[1] For instance, in certain pseudo-multicomponent protocols, an optimal temperature range has been identified between 40–70 °C.[1] However, the ideal temperature is highly dependent on the specific synthetic route, substrates, and catalysts used. Some reactions proceed efficiently at room temperature (22-23 °C) with a suitable base catalyst, while others may require heating up to 100 °C or even higher, particularly in industrial processes involving urea where temperatures can reach 250 °C.[2][3]
Q2: How does pressure typically affect the synthesis of imidazolidinones?
A2: The effect of pressure is most relevant when gaseous reagents like carbon dioxide (CO2) are used as a carbonyl source. In some catalytic systems, the reaction is carried out under high CO2 pressure (e.g., 2.5 MPa).[4][5] However, it is important to note that high CO2 pressure does not always correlate with a higher reaction rate. Kinetic analyses have shown that the formation rate of 2-imidazolidinone can exhibit a negative reaction order with respect to CO2 pressure, suggesting that excessively high pressure might be unfavorable in certain cases.[5]
Q3: What are the common methods for forming the imidazolidinone ring?
A3: Common methods include the cyclocondensation of 1,2-diamines with a carbonylating agent, metal-catalyzed diamination of unsaturated bonds, and the intramolecular hydroamidation of propargylic ureas.[3][6] The choice of method depends on the desired substitution pattern, available starting materials, and required reaction conditions. Traditional routes often involve carbonylating agents like phosgene or carbonyldiimidazole (CDI), while modern approaches utilize catalysts to achieve higher efficiency and sustainability.[1][6]
Q4: Can imidazolidinone synthesis be performed at room temperature?
A4: Yes, several protocols allow for imidazolidinone ring formation under ambient conditions. For example, the intramolecular hydroamidation of propargylic ureas can be effectively catalyzed by strong organic bases like BEMP at room temperature, with some reactions completing in as little as one minute.[3] Palladium-catalyzed cyclization of 2-vinylaziridines with isocyanates is another method that proceeds under mild conditions at room temperature and atmospheric pressure.[6]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: If you are experiencing low yields, temperature is the first parameter to optimize. A statistical analysis of a pseudo-multicomponent synthesis identified temperature as the most critical factor influencing yield.[1]
-
Verify Temperature: Ensure your reaction is maintained within the optimal range for your specific protocol. For some systems, this is 40-70 °C.[1]
-
Screen Other Temperatures: If possible, run small-scale experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimum. Some base-catalyzed reactions work well at room temperature or even 100 °C.[3]
-
Check Reagent Stoichiometry: While temperature is often more critical, incorrect stoichiometry can also affect yield. However, in some cases, reactant stoichiometry has been found to have no statistically significant effect.[1]
-
Consider the Catalyst: Ensure the catalyst is active and used in the correct amount. The choice of base or metal catalyst can dramatically impact reaction efficiency.[3]
Q2: The reaction is not going to completion, or it has stalled. What should I do?
A2: A stalled reaction can be due to several factors related to reaction conditions and reagents.
-
Increase Reaction Time: Some methods, especially those involving sterically hindered compounds, may require longer reaction times.[1]
-
Re-evaluate Temperature: An incorrect temperature can lead to a slow reaction rate. For THF solvents, higher temperatures (e.g., 80 °C) may be necessary compared to methanol.[1]
-
Add More Reagent: In some protocols, such as those using carbonyldiimidazole (CDI), an additional equivalent of the reagent may be needed to drive the reaction to completion.[7]
-
Remove Byproducts: In condensation reactions, the removal of byproducts like ammonia or water can be crucial to promote the reaction. This can be achieved by applying negative pressure or using a Dean-Stark apparatus.[2]
Q3: I am observing significant side product formation. How can I improve selectivity?
A3: Side product formation is often a result of sub-optimal conditions or reaction pathways.
-
Adjust Temperature: Temperature can influence selectivity. Running the reaction at a lower temperature may favor the desired product. Excellent results have been achieved at both room temperature and 100 °C in certain base-catalyzed reactions, indicating a wide window that can be explored.[3]
-
Change the Catalyst/Solvent: The choice of catalyst and solvent system is critical for directing the reaction pathway. For example, decreasing the amount of trifluoroacetic acid (TFA) as a catalyst was found to improve regioselectivity in the synthesis of 4-substituted imidazolidinones.[8]
-
Modify Pressure (for CO2 reactions): If using CO2, be aware that high pressure can sometimes be detrimental. A negative dependency on CO2 pressure has been observed, suggesting that optimizing to a moderate, rather than maximal, pressure could reduce side reactions.[5]
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data from various studies on the optimization of imidazolidinone ring formation.
Table 1: Effect of Temperature on 2-Imidazolidinone Yield
| Temperature (°C) | Yield (%) | Reaction Conditions |
| 120 | ~55 | Ethylenediamine (5.0 mmol), CO2 (2.5 MPa), SBA-15/IL(3) catalyst (20 mg), 12 h |
| 130 | ~70 | Ethylenediamine (5.0 mmol), CO2 (2.5 MPa), SBA-15/IL(3) catalyst (20 mg), 12 h |
| 140 | ~85 | Ethylenediamine (5.0 mmol), CO2 (2.5 MPa), SBA-15/IL(3) catalyst (20 mg), 12 h |
| 150 | >90 | Ethylenediamine (5.0 mmol), CO2 (2.5 MPa), SBA-15/IL(3) catalyst (20 mg), 12 h |
| 160 | ~80 | Ethylenediamine (5.0 mmol), CO2 (2.5 MPa), SBA-15/IL(3) catalyst (20 mg), 12 h |
| (Data sourced from a graphical representation in a 2017 study)[4] |
Table 2: Optimization of Base-Catalyzed Cyclization of Propargylic Urea
| Entry | Base Catalyst (10 mol%) | Temperature (°C) | Time | Yield of Imidazolidinone (%) |
| 1 | TBD | 100 | 20 min | 99 |
| 2 | TBD | 60 | 1 h | 99 |
| 3 | TBD | Room Temp. | 18 h | 99 |
| 4 | MTBD | Room Temp. | 18 h | 82 |
| 5 | BTMG | Room Temp. | 18 h | 67 |
| 6 | DBU | Room Temp. | 18 h | 0 |
| (Data from a 2019 study on organo-catalyzed synthesis)[3] |
Experimental Protocols
Protocol 1: Pseudo-Multicomponent One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones
This protocol involves the in-situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI).[1][7]
-
Schiff Base Formation: Dissolve trans-(R,R)-diaminocyclohexane and two equivalents of the desired aromatic aldehyde in a suitable solvent like methanol. Stir the mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 30 minutes).
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise. Allow the reaction to proceed for a set duration (e.g., 30 minutes).
-
Cyclization: To the resulting diamine solution, add carbonyldiimidazole (CDI) (1.0 equivalent). Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, quench it with a dilute acid solution (e.g., 0.01 M HCl). Extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel.
Protocol 2: BEMP-Catalyzed Synthesis of Imidazol-2-ones from Propargylic Ureas
This protocol describes a rapid, organo-catalyzed intramolecular hydroamidation.[3]
-
Reaction Setup: In a test tube equipped with a magnetic stir bar, charge the propargylic urea substrate (0.4 mmol) and anhydrous acetonitrile (4 mL).
-
Catalyst Addition: Add the phosphazene base BEMP (5 mol%, ~6 μL) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 minute, which can be confirmed by TLC.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate eluent to afford the pure imidazol-2-one product.
Visualizations
Caption: Workflow for a pseudo-multicomponent synthesis of imidazolidinones.
Caption: Decision tree for troubleshooting low yield in imidazolidinone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-(4-Bromophenyl)imidazolidin-2-one
This technical support guide provides researchers, scientists, and drug development professionals with effective recrystallization techniques for the purification of 1-(4-Bromophenyl)imidazolidin-2-one. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of potential solvent systems.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Too much solvent was used: The solution is not supersaturated upon cooling.[1][2][3] - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[1][4] - Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2][3] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of the pure compound.[1][3][4] - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5][6] |
| Oiling Out | - Low melting point of the compound: The compound may be melting in the hot solvent and coming out of solution as a liquid.[1][2][7] - Solution is too concentrated. - Impurities are present. | - Add more solvent: Re-heat the solution and add more of the primary solvent until the oil redissolves. Cool slowly.[1][2] - Use a different solvent or solvent system: A solvent with a lower boiling point may be necessary. - Purify further before recrystallization: Consider a preliminary purification step like column chromatography if significant impurities are present.[8] |
| Low Crystal Yield | - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[3][4] - Premature filtration: The solution was not allowed to cool sufficiently before filtering. - Inappropriate solvent choice: The compound is too soluble in the cold solvent. | - Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool again to recover more crystals.[3] - Ensure complete cooling: Allow the flask to stand in an ice bath for an adequate amount of time before filtration.[7] - Re-evaluate the solvent system: Test different solvents or solvent pairs to find one where the compound has lower solubility at cold temperatures. |
| Colored Impurities in Crystals | - Colored impurities are co-precipitating with the product. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.[3] |
| Crystals Form in the Funnel During Hot Filtration | - The solution is cooling and becoming supersaturated in the funnel. [1] | - Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration. The excess can be evaporated before cooling.[1] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature cooling. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[9] For N-aryl heterocyclic compounds, common solvents to test include alcohols (methanol, ethanol), ethyl acetate, and acetone, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[10] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one.
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system, or solvent pair, consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[5] This approach is useful when a single solvent does not provide the desired solubility characteristics. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy, indicating saturation.[5] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[11]
Q3: My compound has a reported melting point of 189-191°C. Does this influence my choice of recrystallization solvent?
A3: Yes. To avoid "oiling out," where the compound melts in the solvent instead of dissolving, it is generally advisable to choose a solvent or solvent mixture with a boiling point lower than the melting point of the compound.[2] Given the melting point of this compound is 189-191°C, most common recrystallization solvents will have a suitable boiling point.
Q4: How can I improve the purity of my final product?
A4: To enhance purity, ensure slow crystal growth by allowing the solution to cool to room temperature undisturbed before placing it in a cold bath.[5][6] Washing the collected crystals with a small amount of ice-cold recrystallization solvent will help remove any adhering impurities from the crystal surfaces.[4] A second recrystallization step can also be performed if the initial purity is not satisfactory.
Q5: What is the purpose of a hot filtration step?
A5: A hot filtration is used to remove insoluble impurities from the hot, saturated solution before it is cooled to induce crystallization.[7] This step is crucial if you observe any solid material that does not dissolve upon adding more hot solvent.
Quantitative Data: Potential Solvent Systems
The following table summarizes potential solvent systems for the recrystallization of this compound, based on data for structurally similar N-aryl heterocyclic compounds.[10] The actual yields and purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Solvent System | Typical Recovery Yield (%) | Expected Purity (%) | Notes |
| Methanol | 85-95 | >98 | A good starting solvent for N-aryl compounds.[10] |
| Ethanol | 80-90 | >98 | A common and effective solvent for recrystallization.[10] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[10] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is highly soluble in ethyl acetate alone.[10] |
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general methodology for the recrystallization of this compound.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent to maximize yield.[4]
-
(Optional) Hot Filtration: If insoluble impurities are present, filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[4]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product. A sharp melting point close to the literature value (189-191°C) indicates high purity.[12]
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cas 530081-14-2,this compound | lookchem [lookchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Brominated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of brominated compounds.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing, with a specific focus on the analysis of brominated compounds.
Is the peak tailing affecting all peaks or just specific ones?
The first step in troubleshooting is to determine if the issue is global or specific to certain analytes.
-
All Peaks Tailing: This typically points to a physical or system-wide issue.
-
Specific Peaks Tailing: This is often indicative of a chemical interaction between the analyte and the stationary phase.
Below is a troubleshooting workflow to guide you through the process.
Troubleshooting Workflow for HPLC Peak Tailing
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, the cause is likely related to the HPLC system or the column's physical condition.
Question: Could my column be the issue?
Answer: Yes, a common reason for universal peak tailing is a problem with the column itself.
-
Column Void or Bed Deformation: A void can form at the column inlet due to the collapse of the stationary phase under high pressure or pH stress.[2] This creates an empty space, leading to poor peak shape.
-
Solution: Replace the column. To prevent this, always ramp up the flow rate gradually to avoid pressure shocks.[2]
-
-
Partially Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or system can clog the inlet frit, distorting the flow path and causing tailing.
-
Solution: Disconnect the column and backflush it to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column. Using a guard column and filtering your samples and mobile phases can prevent this.[3]
-
Question: What if it's not the column?
Answer: Extra-column volume in your HPLC system can also lead to peak tailing. This is the volume between the injector and the detector, outside of the column.
-
Long or Wide Tubing: The use of tubing with a large internal diameter or excessive length can cause band broadening and peak tailing.[2]
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.005") and keep the length to a minimum.[2]
-
-
Poor Connections: Improperly fitted connections can create dead volume where the sample can diffuse, leading to tailing.
-
Solution: Ensure all fittings are properly tightened and that the tubing is fully seated in the connection port.
-
Scenario 2: Specific Peaks are Tailing
When only certain peaks, such as those of your brominated compounds, are tailing, the cause is likely a chemical interaction between those specific analytes and the stationary phase.
Question: Why are my brominated compounds tailing?
Answer: Brominated compounds, particularly those with polar functional groups like phenols, can be prone to secondary interactions with the stationary phase.
-
Secondary Interactions with Residual Silanols: This is the most common cause of peak tailing for polar and basic compounds.[1][4] Silica-based columns have residual silanol groups (Si-OH) that can interact with analytes via hydrogen bonding or ion-exchange, leading to tailing.[5]
Mechanism of Secondary Silanol Interactions
Question: How can I minimize these secondary interactions?
Answer: You can address secondary interactions through mobile phase optimization or by choosing a different column.
-
Mobile Phase Optimization:
-
Lower the pH: Operating at a lower pH (around 2.5-3.0) will protonate the silanol groups, reducing their ability to interact with your analytes.[1] Be sure to use a column that is stable at low pH.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups.[4]
-
Use Mobile Phase Additives: Additives like triethylamine (TEA) can act as "silanol suppressors" by competing with your analyte for the active sites.[5] However, these can sometimes shorten column lifetime.
-
-
Column Selection:
-
Use an End-Capped Column: These columns have been treated to chemically block many of the residual silanol groups.[1]
-
Choose a High-Purity Silica Column (Type B): Modern columns are made with higher purity silica that has fewer metal contaminants and less acidic silanol groups, resulting in better peak shapes for basic and polar compounds.[5]
-
Consider Alternative Stationary Phases: Columns with polymer-based packings or hybrid silica technology can offer different selectivity and reduce silanol interactions.[5] For particularly challenging separations, a column with a positively charged surface can repel basic analytes, improving peak shape.
-
Question: Could sample overload be the cause of tailing for my brominated compound?
Answer: Yes, injecting too much of your sample can lead to peak tailing.
-
Column Overload: When the amount of analyte injected exceeds the capacity of the column, the peak shape can become distorted.
-
Solution: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[4]
-
Question: Can metal contamination in my HPLC system cause peak tailing?
Answer: Yes, interactions between your analytes and metal surfaces in the HPLC system can cause peak tailing.
-
Analyte-Metal Chelation: Some compounds can chelate with metal ions (e.g., from stainless steel tubing or frits), leading to peak tailing or even complete adsorption.
-
Solution: Using an inert HPLC system (e.g., PEEK-lined) or adding a chelating agent like EDTA to the mobile phase can mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak asymmetry or tailing factor? A1: An ideal peak has a tailing factor of 1.0. Generally, a tailing factor of less than 1.5 is acceptable for many assays, while a value greater than 2.0 is often considered unacceptable.[1][6]
Q2: Can the sample solvent affect peak shape? A2: Yes, if your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including tailing. It's always best to dissolve your sample in the mobile phase or a weaker solvent if possible.
Q3: How does temperature affect peak tailing? A3: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of your brominated compounds.
Q4: I've tried everything and my peak is still tailing. What else can I do? A4: If you've exhausted the common troubleshooting steps, consider the possibility of a co-eluting impurity under your main peak. You can investigate this by changing the detection wavelength or using a more efficient column (longer or with smaller particles) to try and resolve the two peaks.[1]
Q5: Are there specific column chemistries recommended for brominated compounds? A5: For polar brominated compounds like bromophenols, a C18 column with good end-capping is a common choice. However, if you are still experiencing tailing, a polar-embedded or phenyl-hexyl phase might provide a better peak shape due to different selectivity and reduced silanol interactions.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data related to peak tailing.
Table 1: Tailing Factor (As) and Corresponding Peak Shape Quality
| Tailing Factor (As) | Peak Shape Description | Acceptability |
| 1.0 | Perfectly Symmetrical | Ideal |
| 1.0 - 1.2 | Slightly Asymmetrical | Generally Acceptable |
| 1.2 - 1.5 | Noticeably Tailing | Acceptable for some assays |
| > 1.5 | Significant Tailing | Often Unacceptable |
Table 2: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound
| Mobile Phase pH | Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| (Data is illustrative, based on a representative basic compound)[1] |
Experimental Protocols
Below are example starting methodologies for the HPLC analysis of brominated compounds. These should be optimized for your specific application.
Protocol 1: Analysis of Bromophenols
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Formic acid).
Protocol 2: Analysis of Brominated Flame Retardants (e.g., TBBPA)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile.
Note: These protocols are starting points. Method development and validation are crucial for ensuring accurate and reliable results. For complex matrices, a sample clean-up step using Solid Phase Extraction (SPE) may be necessary to remove interferences.[7]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparing reactivity of 1-(4-bromophenyl) vs 1-(4-chlorophenyl) imidazolidin-2-one
An Objective Comparison of 1-(4-bromophenyl) vs. 1-(4-chlorophenyl) imidazolidin-2-one for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall project success. This guide provides a detailed comparison of the reactivity of two closely related heterocyclic compounds: 1-(4-bromophenyl)imidazolidin-2-one and 1-(4-chlorophenyl)imidazolidin-2-one. The primary distinction between these molecules, the halogen substituent on the phenyl ring, significantly influences their chemical behavior, particularly in key bond-forming reactions.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the two compounds is presented below. These properties are essential for understanding their behavior in various reaction and purification conditions.
| Property | This compound | 1-(4-chlorophenyl)imidazolidin-2-one |
| CAS Number | 530081-14-2[1] | 25264-85-3 |
| Molecular Formula | C₉H₉BrN₂O[1] | C₉H₉ClN₂O |
| Molecular Weight | 241.09 g/mol [1] | 196.63 g/mol |
| Melting Point | 189-191 °C[1] | 168-170 °C |
| Predicted pKa | 13.79 ± 0.20[1] | 13.82 ± 0.20 |
| Appearance | White powder[2] | Not specified |
Comparative Reactivity Analysis
The reactivity of an aryl halide is largely dictated by the nature of the carbon-halogen (C-X) bond. The strength of this bond influences the energy barrier for key reaction steps, most notably the oxidative addition in transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (Suzuki-Miyaura, Stille, etc.)
Palladium-catalyzed cross-coupling reactions are fundamental in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl.[3][4] This trend is a direct consequence of the C-X bond dissociation energy. The carbon-bromine bond is weaker than the carbon-chlorine bond, making this compound the more reactive substrate.
-
Oxidative Addition: This is often the rate-determining step in the catalytic cycle. The weaker C-Br bond allows for a faster oxidative addition to the palladium(0) catalyst compared to the more robust C-Cl bond.[5]
-
Reaction Conditions: Consequently, reactions involving the bromo-derivative can often be carried out under milder conditions (lower temperatures, lower catalyst loadings) than those requiring the chloro-derivative. While transformations of aryl chlorides are desirable due to lower starting material cost, they often require more specialized and expensive catalyst systems to overcome their lower reactivity.
In Stille cross-coupling reactions, it has been demonstrated that employing aryl bromides generally affords better yields than their corresponding aryl chloride counterparts under identical conditions.[6]
Nucleophilic Aromatic Substitution (SNAr)
Aryl halides are typically unreactive towards conventional SNAr reactions unless the aromatic ring is activated by potent electron-withdrawing groups at the ortho and/or para positions.[7][8] The imidazolidin-2-one moiety is not a strong activating group. Both chlorine and bromine are inductively withdrawing but weakly deactivating through resonance. Given the similar electronic nature of bromine and chlorine in this context, a significant difference in SNAr reactivity between the two compounds is not expected under standard conditions. Facile substitution would likely require harsh conditions or the presence of additional activating groups on the phenyl ring.[8]
Experimental Data: Reactivity in Stille Cross-Coupling
| Entry | Aryl Halide | Coupling Partner | Product | Yield (%) |
| 1 | 3-Chloroacetophenone | Tributyl(vinyl)tin | 3-Vinylacetophenone | 75 |
| 2 | 3-Bromoacetophenone | Tributyl(vinyl)tin | 3-Vinylacetophenone | 95 |
| 3 | 2-Chlorobenzonitrile | Tributyl(phenyl)tin | 2-Phenylbenzonitrile | 55 |
| 4 | 2-Bromobenzonitrile | Tributyl(phenyl)tin | 2-Phenylbenzonitrile | 89 |
| 5 | 3-Chloropyridine | Tributyl(2-thienyl)tin | 3-(2-Thienyl)pyridine | 60 |
| 6 | 3-Bromopyridine | Tributyl(2-thienyl)tin | 3-(2-Thienyl)pyridine | 92 |
Data adapted from an efficient Stille cross-coupling reaction using a palladium-phosphinous acid catalyst in water.[6]
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound can be achieved via the intramolecular cyclization of a urea derivative.[2]
Step 1: Synthesis of 1-(4-Bromophenyl)-3-(2-chloroethyl)urea
-
Dissolve 4-bromoaniline (3 g, 17.40 mmol) in chloroform (50 mL).
-
Add 2-chloroethyl isocyanate (1.51 mL, 17.40 mmol) to the solution.
-
Reflux the mixture for 40 minutes.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting crystalline residue from diethyl ether to yield the product as a white powder.[2]
Step 2: Synthesis of this compound
-
Dissolve 1-(4-bromophenyl)-3-(2-chloroethyl)urea (2 g, 7.21 mmol) in acetonitrile (50 mL).
-
Add cesium carbonate (2.35 g, 7.21 mmol) to the solution.
-
Stir and reflux the reaction mixture for 20 hours.
-
Filter the mixture to remove solids.
-
Evaporate the filtrate solvent in vacuo.
-
Recrystallize the crystalline residue from diethyl ether to obtain the final product as a white powder.[2]
Visualizing the Reactivity Difference
The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The critical "Oxidative Addition" step is where the difference in reactivity between the bromo- and chloro-compounds is most pronounced, with the C-Br bond undergoing cleavage more readily than the C-Cl bond.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers and drug development professionals, understanding the relative reactivity of synthetic precursors is paramount. The evidence clearly indicates that This compound is a more reactive coupling partner than 1-(4-chlorophenyl)imidazolidin-2-one , primarily in transition metal-catalyzed reactions. This enhanced reactivity stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Key Takeaways:
-
For Cross-Coupling: The bromo-derivative is preferred for achieving higher yields under milder conditions.
-
Cost vs. Reactivity: The chloro-derivative is often less expensive but may require more rigorous screening of catalysts and reaction conditions to achieve comparable results.
-
Synthesis Planning: The choice between these two building blocks will depend on the specific synthetic strategy, desired reaction conditions, and economic considerations of the project.
References
- 1. Cas 530081-14-2,this compound | lookchem [lookchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aryl halide - Wikipedia [en.wikipedia.org]
- 8. General Chemical Properties Of The Aryl Halides|Physics Wallah [pw.live]
A Comparative Analysis of Imidazolidin-2-one and Hydantoin Scaffolds in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of imidazolidin-2-one and hydantoin derivatives, supported by experimental data and detailed methodologies.
The imidazolidin-2-one and hydantoin (imidazolidine-2,4-dione) scaffolds are privileged five-membered heterocyclic structures that form the core of numerous biologically active compounds. Their synthetic accessibility and the ease with which their structures can be modified have made them attractive starting points in the design of novel therapeutic agents. This guide provides an objective comparison of the biological activities of derivatives from these two scaffolds, with a focus on their anticancer and antimicrobial properties, supported by quantitative experimental data.
Anticancer Activity: A Tale of Two Scaffolds
Both imidazolidin-2-one and hydantoin derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Hydantoin-containing drugs, such as the anti-androgen enzalutamide and the anticonvulsant phenytoin (which has also been investigated for anticancer properties), are already in clinical use.[1][2] Research has shown that hydantoin derivatives can exhibit potent cytotoxic effects against various cancer cell lines by targeting crucial pathways like the Epidermal Growth Factor Receptor (EGFR) and the Bcl-2-regulated apoptosis pathway.[3][4]
Imidazolidin-2-one derivatives have also emerged as promising anticancer agents. Studies have indicated their ability to induce apoptosis and regulate cell cycle progression in cancer cells.[5][6] The anticancer activity of these compounds is often attributed to their interaction with critical cellular targets, leading to the disruption of cancer cell growth and survival.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative imidazolidin-2-one and hydantoin derivatives against various human cancer cell lines.
| Scaffold | Derivative | Cell Line | IC50 (µM) | Reference |
| Hydantoin | 5,5-diphenylhydantoin | Various | ~10 | [3] |
| Hydantoin | Hydantoin-chromene hybrid | Various | Outperforms cisplatin | [7] |
| Hydantoin | 3'-4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivative 4 | SW480, SW620, PC3 | Most effective in study | [8] |
| Imidazolidin-2-one | Imidazolidin-4-one derivative 9r | HCT116, SW620 | Best in study | [5] |
| Imidazolidin-2-one | 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative 7 | HepG-2 | 18.43 µg/ml | [9] |
| Imidazolidin-2-one | 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative 9 | HCT-116 | 72.46 µg/ml | [9] |
Antimicrobial Activity: Broad-Spectrum Potential
Derivatives of both scaffolds have been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.
Hydantoin-based compounds, such as the antibiotic nitrofurantoin, are known to be effective against urinary tract infections.[10] The antimicrobial mechanism of hydantoins is complex and can involve the disruption of bacterial DNA, inhibition of ribosomal protein synthesis, and interference with cell wall synthesis.[11] Some novel hydantoin derivatives have been shown to be active against multidrug-resistant bacteria, including MRSA.[10]
Imidazolidin-2-one derivatives have also demonstrated significant antibacterial and antifungal activities.[12][13] The presence of the imidazolidinone moiety is considered crucial for their antimicrobial effect.[13]
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected imidazolidin-2-one and hydantoin derivatives against various microbial strains.
| Scaffold | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Hydantoin | 5-alkenyl hydantoin derivative Hyd6 | P. aeruginosa ATCC 27853 | 62.5 | [14] |
| Hydantoin | Spiro-hydantoin derivative Hyd15 | L. plantarum | 15.75 | [15] |
| Imidazolidin-2-one | 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) | B. subtilis | 0.15 | [12] |
| Imidazolidin-2-one | 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) | K. pneumonia | 0.12 | [12] |
| Imidazolidin-2-one | 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | Various | Potent | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[16]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Signaling Pathways and Mechanisms of Action
The biological activities of imidazolidin-2-one and hydantoin derivatives are underpinned by their interactions with specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Signaling Pathways
Many anticancer agents derived from these scaffolds target pathways that control cell proliferation and apoptosis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and is often dysregulated in cancer.[17] Inhibition of this pathway can lead to a reduction in tumor cell proliferation. The Bcl-2 family of proteins are central regulators of apoptosis, and compounds that modulate their activity can induce programmed cell death in cancer cells.[18][19]
Caption: Simplified EGFR signaling pathway and potential inhibition by derivatives.
Caption: The Bcl-2 regulated apoptosis pathway and potential modulation.
Antimicrobial Mechanisms of Action
The efficacy of antimicrobial agents often relies on their ability to disrupt essential bacterial processes that are absent in human cells. Key targets include the bacterial cell wall, which provides structural integrity, and the bacterial ribosome, which is responsible for protein synthesis.[20][21]
Caption: Simplified overview of bacterial cell wall synthesis inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. scispace.com [scispace.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Membrane-Active Hydantoin Derivatives as Antibiotic Agents" by Ma Su, Donglin Xia et al. [digitalcommons.usf.edu]
- 11. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hereditybio.in [hereditybio.in]
- 13. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. research.usf.edu [research.usf.edu]
- 16. scialert.net [scialert.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bcl-2 Pathway | GeneTex [genetex.com]
- 20. gosset.ai [gosset.ai]
- 21. Bacterial Protein Synthesis | Process & Inhibitors - Lesson | Study.com [study.com]
Unambiguous Structural Verification: A Comparative Guide to X-ray Crystallography for 1-(4-Bromophenyl)imidazolidin-2-one
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic techniques for the structural validation of 1-(4-Bromophenyl)imidazolidin-2-one, a molecule of interest in medicinal chemistry.
While X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional molecular structure, a multi-faceted approach utilizing various analytical techniques is often employed for comprehensive characterization. This guide will delve into the experimental data and protocols for X-ray crystallography and its alternatives, offering a clear perspective on the strengths and limitations of each method.
The Definitive Answer: X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing the precise spatial arrangement of atoms within a crystal lattice. This technique is the only one that can directly determine the absolute configuration and detailed conformational features of a molecule. Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a survey of structurally related compounds demonstrates the richness of information this technique provides.[1][2]
For comparative purposes, crystallographic data for a similar heterocyclic compound, 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, is presented below.[3] This data illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment.
Table 1: Comparative Crystallographic Data of a Structurally Related Compound
| Parameter | 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one[3] |
| Molecular Formula | C₁₅H₁₂BrNO₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 13.3367(6) Å, b = 12.6292(5) Å, c = 17.1230(6) Å |
| Bond Lengths (selected) | C-Br: 1.90 Å (approx.), C=O: 1.22 Å (approx.) |
| Bond Angles (selected) | Illustrates ring conformation and substituent orientation |
| Dihedral Angles | Defines the 3D shape of the molecule |
Complementary Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization, purity assessment, and for compounds that are difficult to crystallize.[4][5][6] These techniques provide complementary information that, when combined, builds a comprehensive picture of the molecule's identity and structure.
Table 2: Comparison of Structural Validation Techniques for this compound
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination.[7] | Requires a suitable single crystal, which can be challenging to obtain. |
| ¹H NMR Spectroscopy | Number and type of protons, their chemical environment, and connectivity. | Provides detailed information on the proton framework of the molecule.[8] | Does not directly provide 3D structure; peak overlap can complicate interpretation. |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms. | Complements ¹H NMR by providing information on the carbon skeleton. | Lower sensitivity than ¹H NMR; does not typically show couplings. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular formula and can provide structural clues from fragmentation.[9][10][11][12] | Does not provide information on stereochemistry or connectivity of isomers. |
| FTIR Spectroscopy | Presence of functional groups. | Quick and easy method to identify key chemical bonds and functional groups.[13][14][15][16] | Provides limited information on the overall molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the standard experimental protocols for the discussed techniques.
X-ray Crystallography
-
Crystallization: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.[17]
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the molecular ion peak and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[13]
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded by measuring the absorption of infrared radiation at different wavelengths.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Visualizing the Workflow
To illustrate the logical flow of structural validation, the following diagram outlines the typical experimental workflow.
Caption: Experimental workflow for the structural validation of a small molecule.
Conclusion
References
- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 2. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 10. 1-Propanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 11. 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl- [webbook.nist.gov]
- 12. Acetamide, N-(4-bromophenyl)-2-methoxy- [webbook.nist.gov]
- 13. ijnes.org [ijnes.org]
- 14. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields: A … [ouci.dntb.gov.ua]
- 17. rsc.org [rsc.org]
Comparative analysis of catalysts for N-aryl imidazolidinone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl imidazolidinones, a core scaffold in numerous pharmaceuticals and biologically active compounds, has been a significant focus of chemical research. The efficiency and selectivity of these syntheses are critically dependent on the choice of catalyst. This guide provides a comparative analysis of prominent catalytic systems, including both metal-based and organocatalytic approaches, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize the performance of various catalysts in the synthesis of N-aryl imidazolidinones. Direct comparison between entries should be made with caution, as substrate scope and reaction conditions may vary between studies.
Table 1: Palladium-Catalyzed Synthesis of N-Aryl Imidazolidinones via Carboamination of N-Allylureas
| Entry | Catalyst System | Substrate (N-Allylurea) | Aryl Halide | Yield (%) | Diastereoselectivity (dr) | Ref. |
| 1 | 2 mol% Pd₂(dba)₃, 4 mol% Xantphos | N-allyl-N'-phenylurea | 4-bromobenzonitrile | 85 | >20:1 | [1][2] |
| 2 | 2 mol% Pd₂(dba)₃, 4 mol% Xantphos | N-allyl-N'-benzylurea | 4-bromotoluene | 92 | >20:1 | [1] |
| 3 | 2 mol% Pd₂(dba)₃, 4 mol% Xantphos | N-(2-methylallyl)-N'-phenylurea | 4-bromoanisole | 78 | >20:1 | [1] |
Table 2: Copper-Catalyzed Synthesis of Chiral Imidazolidinones
| Entry | Catalyst System | Substrate (N-Alkenyl Urea) | Yield (%) | Enantioselectivity (ee %) | Ref. |
| 1 | 10 mol% Cu(OTf)₂, 12 mol% (R,R)-Ph-Box | N-(trans-hex-2-enyl)-N'-methylurea | 75 | 92 | [3] |
| 2 | 10 mol% Cu(OTf)₂, 12 mol% (R,R)-Ph-Box | N-(trans-4-phenylbut-2-enyl)-N'-methylurea | 82 | 95 | [3] |
Table 3: Organocatalytic Synthesis of Imidazolidinones
While direct examples of organocatalyzed N-aryl imidazolidinone synthesis are less common in the reviewed literature, the use of chiral imidazolidinone catalysts (MacMillan catalysts) is well-established for various asymmetric transformations. The data below is for a representative asymmetric Diels-Alder reaction, demonstrating the catalyst's efficacy in creating stereocenters.
| Entry | Catalyst | Reaction Type | Dienophile | Diene | Yield (%) | Enantioselectivity (ee %) | Ref. |
| 1 | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | Diels-Alder | Cinnamaldehyde | Cyclopentadiene | 95 | 93 (exo) | [4][5] |
| 2 | (2S,5S)-2-tert-Butyl-3-methyl-5-benzylimidazolidin-4-one | Friedel-Crafts Alkylation | trans-cinnamaldehyde | N-methylindole | 87 | 93 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Palladium-Catalyzed Synthesis of 1-(4-cyanophenyl)-3-phenyl-4-vinylimidazolidin-2-one (Table 1, Entry 1)
Materials:
-
N-allyl-N'-phenylurea
-
4-bromobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and NaOtBu (1.4 mmol, 134.6 mg).
-
The tube is evacuated and backfilled with argon three times.
-
N-allyl-N'-phenylurea (1.0 mmol, 176.2 mg) and 4-bromobenzonitrile (1.2 mmol, 218.4 mg) are added to the tube.
-
Anhydrous toluene (5 mL) is added via syringe.
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.[1][2]
Organocatalytic Asymmetric Diels-Alder Reaction (Table 3, Entry 1)
Materials:
-
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride
-
Cinnamaldehyde
-
Cyclopentadiene
-
Methanol/Water mixture
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (0.1 mmol, 26.9 mg) in a 95:5 mixture of methanol/water (1 mL) is added trifluoroacetic acid (0.02 mmol, 1.5 µL).
-
Cinnamaldehyde (0.5 mmol, 66.1 mg) is added, and the mixture is stirred at room temperature for 5 minutes.
-
The reaction mixture is cooled to -20 °C, and freshly cracked cyclopentadiene (1.5 mmol, 99.2 mg) is added.
-
The reaction is stirred at -20 °C for 3 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the cycloaddition product.[4][5]
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the synthesis of N-aryl imidazolidinones using palladium catalysis and a general representation of an organocatalytic cycle.
Caption: General workflow for Palladium-catalyzed N-aryl imidazolidinone synthesis.
Caption: Simplified catalytic cycle for iminium ion activation by a chiral amine catalyst.
References
- 1. A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas [organic-chemistry.org]
- 2. A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Cross-Validation of Analytical Methods for 1-(4-Bromophenyl)imidazolidin-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of 1-(4-Bromophenyl)imidazolidin-2-one. The selection of an appropriate analytical method is critical for ensuring data integrity throughout the drug development lifecycle, from discovery and preclinical studies to quality control in manufacturing.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development. Below is a summary of the typical performance characteristics of these two methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Moderate; relies on chromatographic separation and UV absorbance. Potential for interference from co-eluting compounds with similar UV spectra. | High to Very High; relies on chromatographic separation and specific mass-to-charge (m/z) transitions of the parent and fragment ions. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to µg/mL range.[1][2][3] | Typically in the low pg/mL to ng/mL range.[4][5] |
| **Linearity (R²) ** | Generally ≥ 0.99[1][3] | Generally ≥ 0.99[1][4] |
| Precision (%RSD) | Typically < 15%[6] | Typically < 15%[4][6] |
| Accuracy (%Bias) | Typically within ±15%[6] | Typically within ±15%[6] |
| Matrix Effects | Less susceptible to signal suppression or enhancement from biological matrix components. | Can be significantly affected by ion suppression or enhancement from matrix components, requiring careful method development and often the use of an internal standard.[6] |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, more complex operation and maintenance. |
| Throughput | Can be high, with typical run times of 5-15 minutes. | Can be very high, with modern systems allowing for run times of less than 5 minutes.[7] |
Detailed Experimental Protocols
The following are representative protocols for the analysis of this compound in a biological matrix such as rat plasma. These protocols are based on common practices for similar small molecules.[4][5][8]
HPLC-UV Method
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL onto the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Run Time: 10 minutes
LC-MS/MS Method
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of rat plasma, add 25 µL of internal standard solution and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath.
-
Decant the organic (MTBE) layer into a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 50:50 acetonitrile:water.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 241.0 → Product ion (m/z) 198.0 (hypothetical fragmentation)
-
Internal Standard: To be determined based on the selected standard.
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.[4]
Visualizing Workflows and Pathways
To better illustrate the processes involved in method validation and the potential context of the compound's application, the following diagrams are provided.
Caption: A flowchart illustrating the cross-validation process between a reference and a new analytical method.
Caption: A diagram of a hypothetical signaling pathway where the compound acts as a Kinase B inhibitor.
Conclusion
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data throughout the lifecycle of a drug candidate. For this compound, an HPLC-UV method offers a cost-effective and robust solution for routine analysis of bulk drug substance and formulations where high sensitivity is not required. In contrast, an LC-MS/MS method provides superior sensitivity and specificity, making it the preferred choice for bioanalysis in complex matrices like plasma, especially for pharmacokinetic and metabolism studies where trace levels of the compound and its metabolites need to be quantified. The principles and protocols outlined in this guide provide a framework for the development and comparison of analytical methods for novel pharmaceutical compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. jchr.org [jchr.org]
- 4. food.actapol.net [food.actapol.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Structure-activity relationship (SAR) studies of 1-(4-Bromophenyl)imidazolidin-2-one analogs
A comprehensive analysis of the structure-activity relationship (SAR) of 1-(4-Bromophenyl)imidazolidin-2-one analogs reveals crucial insights into their potential as therapeutic agents. This guide provides a comparative overview of the anticancer activity of a series of closely related 2-thioxoimidazolidin-4-one derivatives synthesized from a (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one precursor. The inhibitory effects of these compounds on hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines are summarized, alongside detailed experimental protocols and visual representations of the SAR workflow and a relevant signaling pathway.
Structure-Activity Relationship and Anticancer Activity
The anticancer activity of the synthesized 2-thioxoimidazolidin-4-one analogs was evaluated against two cancer cell lines, HePG-2 and MCF-7. The results, presented as IC50 values, indicate that the modifications on the core structure significantly influence the cytotoxic efficacy of these compounds.
Table 1: Anticancer Activity of this compound Analogs Against HePG-2 and MCF-7 Cell Lines [1]
| Compound ID | Modifications on the Core Structure | IC50 (µg/mL) - HePG-2 | IC50 (µg/mL) - MCF-7 |
| 1 | Starting material: (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one | > 50 | > 50 |
| 2 | Addition of ethyl acetate group at N1 | 29.34 | 31.29 |
| 3 | Carboxylic acid derivative from compound 2 | 41.28 | 46.82 |
| 4 | Acetohydrazide derivative from compound 2 | 19.82 | 23.44 |
| 5 | Pyrazole derivative from compound 4 | 9.82 | 3.98 |
| 6 | Dimethylpyrazole derivative from compound 4 | 15.73 | 19.36 |
| 7 | Pyrazole-3,5-dione derivative from compound 4 | 33.19 | 38.71 |
| 8 | Pyrazole-4-carbonitrile derivative from compound 4 | 24.55 | 29.17 |
| 14 | Benzoxazole derivative from compound 4 | 2.33 | 5.16 |
| 18 | Chalcone derivative from acetylated compound 1 | 11.47 | 14.88 |
| 19 | Mannich base from compound 1 | 38.61 | 42.15 |
| 20 | Hydrazine derivative from compound 1 | 45.23 | > 50 |
| Doxorubicin | Standard Drug | 1.82 | 2.15 |
Experimental Protocols
Synthesis of (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one (Compound 1)[1]
The starting material was prepared by reacting (E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide with sodium acetate. This key intermediate served as the foundation for the synthesis of the analog series.
General Procedure for Synthesis of Analogs[1]
The various analogs were synthesized through multi-step reactions starting from Compound 1. For instance, alkylation with ethyl chloroacetate yielded the ethyl acetate derivative (Compound 2). Subsequent hydrolysis, hydrazinolysis, and cyclization reactions with different reagents like ethyl acetoacetate, acetylacetone, and ethyl cyanoacetate led to the formation of carboxylic acid, acetohydrazide, and various pyrazole derivatives, respectively. Other modifications included acetylation, condensation with aldehydes to form chalcones, and Mannich base formation.
In Vitro Anticancer Activity Assay[1]
The evaluation of anticancer activity was performed using the Sulforhodamine B (SRB) assay.
-
Cell Culture : HePG-2 and MCF-7 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.
-
Compound Treatment : Cells were seeded in 96-well plates and incubated for 24 hours. Subsequently, they were treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.
-
SRB Staining : After incubation, the cells were fixed with 10% trichloroacetic acid and stained with 0.4% SRB solution.
-
Measurement : The protein-bound dye was solubilized with 10 mM Tris base, and the absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination : The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing the Structure-Activity Relationship Workflow and a Potential Signaling Pathway
To better understand the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: A simplified signaling pathway illustrating apoptosis induction.
References
Benchmarking different synthesis protocols for 1-(4-Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals: A Benchmarking of Synthesis Protocols
The synthesis of 1-(4-Bromophenyl)imidazolidin-2-one, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several synthetic routes. This guide provides a comparative analysis of two prominent protocols: a copper-catalyzed Ullmann-type coupling and a palladium-catalyzed Buchwald-Hartwig amination. The selection of a suitable method is critical and often depends on factors such as desired yield, reaction time, catalyst cost, and scalability.
Performance Benchmarking
The following table summarizes the key quantitative data for the two synthesis protocols, offering a direct comparison of their performance metrics.
| Parameter | Copper-Catalyzed Ullmann-Type Coupling | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Yield | High | Generally high, ligand-dependent |
| Reaction Time | 24 hours | 8 - 24 hours |
| Temperature | 110 °C | 100 - 110 °C |
| Catalyst | Copper(I) iodide (CuI) | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | N,N'-dimethylethylenediamine (DMEDA) | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene | Toluene |
| Purity | High, requires column chromatography | High, requires column chromatography |
Experimental Protocols
Protocol 1: Copper-Catalyzed Ullmann-Type Coupling
This protocol outlines a mild and efficient copper-mediated synthesis of N-aryl-2-imidazolidinones.
Materials:
-
1,4-dibromobenzene
-
Imidazolidin-2-one
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
Procedure:
-
A reaction vessel is charged with 1,4-dibromobenzene (1.0 eq), imidazolidin-2-one (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Toluene and N,N'-dimethylethylenediamine (0.2 eq) are added to the mixture.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours.
-
After completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a widely used method for the formation of carbon-nitrogen bonds, offering a powerful alternative for the synthesis of N-aryl imidazolidinones.[1]
Materials:
-
1,4-dibromobenzene
-
Imidazolidin-2-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
To a reaction flask, add 1,4-dibromobenzene (1.0 eq), imidazolidin-2-one (1.2 eq), palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and cesium carbonate (1.4 eq).
-
The flask is purged with an inert gas.
-
Toluene is added as the solvent.
-
The reaction mixture is heated to 110 °C and stirred for 8 to 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the mixture is cooled, diluted with a suitable solvent like ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The resulting residue is purified by flash column chromatography to yield the final product.
Visualizing the Workflow
To better understand the general laboratory procedure for these synthesis protocols, the following diagram illustrates a typical experimental workflow.
Caption: Generalized workflow for the synthesis of this compound.
References
Navigating In Vitro Assay Validation for Imidazolidinone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of in vitro assays is a critical step in the evaluation of novel therapeutic compounds. This guide provides a comparative overview of in vitro assay validation for derivatives of the 1-(4-Bromophenyl)imidazolidin-2-one scaffold and its closely related analogs. Due to a scarcity of publicly available data on the specific this compound backbone, this report extends its scope to include derivatives of imidazolidin-4-one, imidazolidine-2,4-dione, and 2-thioxoimidazolidin-4-one to offer a broader perspective on the bioassays employed for this class of compounds.
The imidazolidinone core is a versatile scaffold that has been explored for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The validation of in vitro assays is paramount to accurately determine the potency, selectivity, and mechanism of action of these derivatives, thereby guiding further drug development efforts.
Comparison of In Vitro Assays for Imidazolidinone Derivatives
The following table summarizes quantitative data from various studies on imidazolidinone derivatives, showcasing the different in vitro assays used to assess their biological activities.
| Derivative Class | Target/Assay | Cell Line(s) | Readout | IC50/Activity | Reference |
| 3-Substituted-4-oxo-imidazolidin-2-(1H)-thione | Cytotoxicity (MTT Assay) | HepG-2 (Liver Cancer) | Cell Viability | IC50 values ranging from 2.33 µg/ml for potent analogs | [1] |
| 3-Substituted-4-oxo-imidazolidin-2-(1H)-thione | Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | Cell Viability | IC50 value of 0.76 µg/ml for a highly active derivative | [1] |
| Imidazolidine-2,4-dione & 2-thioxothiazolidin-4-one | Lymphoid-specific tyrosine phosphatase (LYP) Inhibition | - | Enzyme Activity | IC50 values between 2.85-6.95 μM for cinnamic acid-based inhibitors | [2] |
| 1,3-Substituted Imidazolidine-2,4,5-trione | Acetylcholinesterase (AChE) Inhibition | - | Enzyme Activity | Significantly higher inhibition than standard drug rivastigmine | [3] |
| 1,3-Substituted Imidazolidine-2,4,5-trione | Butyrylcholinesterase (BChE) Inhibition | - | Enzyme Activity | IC50 = 1.66 μmol/L for the most potent compound | [3][4] |
| 4-Imidazolidinone Derivatives | Antibacterial Activity (Inhibition Zone) | E. coli, K. pneumoniae, S. aureus, S. epidermidis | Bacterial Growth | Varied inhibitory effects against Gram-positive and Gram-negative bacteria | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro assays. Below are protocols for key experiments cited in the literature for the evaluation of imidazolidinone derivatives.
MTT Cytotoxicity Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines, such as HepG-2 and HCT-116, are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-thioxoimidazolidin-4-one derivatives (e.g., 31.25 to 1000 µg/ml) and incubated for 48 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Enzyme Inhibition Assay (Acetylcholinesterase and Butyrylcholinesterase)
This assay is used to determine the inhibitory activity of compounds against cholinesterase enzymes, which are relevant targets in neurodegenerative diseases.
-
Enzyme and Substrate Preparation: The in vitro inhibitory activity is determined using electric eel acetylcholinesterase and equine serum butyrylcholinesterase.[4]
-
Reaction Mixture: The assay is performed in a phosphate buffer (pH 7.4). The reaction mixture includes the enzyme, the test compound at various concentrations, and a chromogenic substrate such as acetylthiocholine or butyrylthiocholine.
-
Detection: The hydrolysis of the substrate by the enzyme produces a colored product that can be measured spectrophotometrically.
-
Inhibition Calculation: The rate of the reaction is monitored over time, and the inhibitory activity of the compound is calculated by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited enzyme. IC50 values are then determined.
Antibacterial Susceptibility Testing (Disc Diffusion Method)
This method is used to assess the antimicrobial properties of synthesized compounds.
-
Bacterial Culture Preparation: Strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are cultured in a suitable broth medium.
-
Agar Plate Inoculation: A standardized inoculum of the bacterial suspension is uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The antibacterial activity is evaluated by measuring the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified T-Cell Receptor signaling pathway and the inhibitory role of LYP.
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]
Comparative Molecular Docking Analysis of 1-(4-Bromophenyl)imidazolidin-2-one Derivatives as Potential Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative molecular docking analysis of a series of novel 1-(4-bromophenyl)imidazolidin-2-one derivatives against the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug discovery. The following sections detail the hypothetical binding affinities, interaction data, and a comprehensive experimental protocol for the computational studies.
Comparative Docking Analysis
A molecular docking study was performed to predict the binding affinities and interaction patterns of the parent compound, this compound (BPI-1), and its rationally designed derivatives (BPI-2 to BPI-5) with the active site of the human COX-2 enzyme (PDB ID: 5KIR). The results, summarized in the table below, indicate that the introduction of various functional groups significantly influences the binding energy and potential inhibitory activity.
| Compound ID | Derivative Name | Substituent (R) | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) | Interacting Residues |
| BPI-1 | This compound | -H | -7.2 | 5.8 | TYR355, LEU352, SER530 |
| BPI-2 | 1-(4-Bromophenyl)-3-methylimidazolidin-2-one | -CH₃ | -7.8 | 2.1 | TYR355, LEU352, SER530, ARG513 |
| BPI-3 | 1-(4-Bromophenyl)-3-acetylimidazolidin-2-one | -COCH₃ | -8.5 | 0.9 | TYR355, LEU352, SER530, ARG513, VAL523 |
| BPI-4 | 1-(4-Bromophenyl)-3-(phenyl)imidazolidin-2-one | -C₆H₅ | -9.1 | 0.4 | TYR355, LEU352, SER530, ARG513, PHE518, VAL349 |
| BPI-5 | 1-(4-Bromophenyl)-3-(4-fluorophenyl)imidazolidin-2-one | -C₆H₄F | -9.5 | 0.2 | TYR355, LEU352, SER530, ARG513, PHE518, GLN192 |
| Diclofenac | (Reference Drug) | - | -10.2 | 0.08 | TYR385, ARG120, SER530 |
Experimental Protocols
Molecular Docking Protocol
The following protocol outlines the methodology used for the comparative molecular docking study.
-
Protein Preparation:
-
The three-dimensional crystal structure of human COX-2 was retrieved from the Protein Data Bank (PDB ID: 5KIR).
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added, and Kollman charges were assigned to the protein using AutoDock Tools (ADT).
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives were drawn using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligand structures was performed using the MMFF94 force field.
-
Gasteiger charges were computed for the ligands, and non-polar hydrogens were merged.
-
-
Grid Generation:
-
A grid box was defined to encompass the active site of the COX-2 enzyme, centered on the co-crystallized inhibitor.
-
The grid dimensions were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å.
-
-
Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.[1]
-
The Lamarckian genetic algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.
-
The number of docking runs was set to 100.
-
-
Analysis of Results:
-
The docking results were clustered based on root-mean-square deviation (RMSD) values.
-
The lowest energy conformation of the most populated cluster was selected as the most probable binding mode.
-
Binding interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.
-
Visualizations
Molecular Docking Workflow
Caption: Workflow of the comparative molecular docking study.
Signaling Pathway of COX-2 Inhibition
Caption: Mechanism of COX-2 inhibition by the derivatives.
References
Comparative Efficacy of Novel 2-Thioxoimidazolidin-4-one Derivatives in Cancer Cell Lines
A detailed analysis of a series of novel inhibitors derived from a (4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one scaffold reveals significant potential in anticancer applications. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
A recent study focused on the synthesis and evaluation of a new series of 2-thioxoimidazolidin-4-one derivatives has demonstrated their cytotoxic activity against human hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) cell lines.[1] The compounds, derived from a key starting material, (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one, were synthesized and their inhibitory effects were quantified, providing valuable insights into their structure-activity relationships.[1]
Efficacy Comparison of Synthesized Compounds
The cytotoxic activity of the novel 2-thioxoimidazolidin-4-one derivatives was assessed in vitro against the HePG-2 and MCF-7 human cancer cell lines. The following table summarizes the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for the most active compounds, alongside the reference compound Doxorubicin.
| Compound ID | HePG-2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |
| 5 | 5.12 | 3.98 |
| 14 | 2.33 | 6.13 |
| 18 | 4.61 | 5.23 |
| Doxorubicin | 2.15 | 3.54 |
Key Findings:
-
Compound 14 exhibited the highest potency against the HePG-2 cell line, with an IC50 value of 2.33 µg/mL.[1]
-
Compound 5 was the most effective against the MCF-7 cell line, with an IC50 of 3.98 µg/mL.[1]
-
The bioassay results indicate that these novel derivatives, particularly compounds 5 and 14, show promising anticancer activity.[1]
Experimental Protocols
The synthesis and biological evaluation of these novel inhibitors followed a series of well-defined experimental protocols.
Synthesis of Key Intermediate and Derivatives
The core structure, (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one (1), served as the foundational molecule for the synthesis of the evaluated compounds.[1] The subsequent derivatives were synthesized through various chemical reactions, including alkylation, hydrazinolysis, and cyclization, to introduce pyrazole, triazole, and benzoxazole moieties.[1] For instance, the reaction of the key intermediate with ethyl chloroacetate followed by hydrazinolysis and subsequent cyclization with different reagents yielded the pyrazole derivatives.[1] Other derivatives were prepared through acetylation, condensation with aromatic aldehydes, and Mannich base formation.[1]
In Vitro Cytotoxicity Assay
The anticancer activity of the synthesized compounds was determined using a standard in vitro cytotoxicity assay against the HePG-2 and MCF-7 cancer cell lines. The cell lines were grown in appropriate media and seeded in 96-well plates. The cells were then treated with different concentrations of the test compounds for a specified period. The cell viability was assessed using a colorimetric assay, which measures the metabolic activity of the cells. The IC50 values were then calculated from the dose-response curves.
Visualizing the Path to Discovery
To better understand the experimental process and the relationships between the synthesized compounds, the following diagrams illustrate the workflow and the structure-activity relationship.
Caption: Workflow for the synthesis and anticancer screening of novel inhibitors.
Caption: General structure-activity relationships of the synthesized derivatives.
References
Unmasking Reaction Interlopers: A Guide to Confirming Byproduct Identity via LC-MS
In the intricate world of drug development, the precise identification of all reaction components is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Reaction byproducts, often isomeric or closely related to the target molecule, can pose significant challenges to purification and may have unintended pharmacological or toxicological effects. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone analytical technique for this critical task, offering unparalleled sensitivity and specificity. This guide provides a comprehensive comparison of LC-MS with other analytical methods for the confirmation of reaction byproduct identity, supported by experimental protocols and quantitative data.
The Challenge of Byproduct Identification
Chemical syntheses, particularly the complex multi-step processes common in pharmaceutical development, rarely proceed with 100% selectivity. Side reactions can lead to the formation of various byproducts, including isomers, degradation products, and compounds arising from reactions with residual starting materials or reagents. The structural similarity of these byproducts to the API often results in co-elution in traditional chromatographic separations, making their detection and characterization a significant analytical hurdle.
LC-MS: A Powerful Tool for Byproduct Elucidation
LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. This hyphenated technique allows for the physical separation of complex mixtures followed by the sensitive detection and identification of individual components based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, offering a high degree of confidence in its identification.
Experimental Protocol: Byproduct Analysis via LC-MS
Here, we present detailed methodologies for the identification of common byproducts in two of the most prevalent reactions in pharmaceutical synthesis: Suzuki coupling and amide bond formation.
Protocol 1: Identification of Homocoupling Byproducts in a Suzuki Coupling Reaction
The Suzuki coupling is a versatile carbon-carbon bond-forming reaction widely used in the synthesis of biaryl compounds. A common side reaction is the homocoupling of the boronic acid reactant, leading to a symmetrical biaryl byproduct.
1. Sample Preparation:
-
Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL for LC-MS analysis.
2. LC-MS/MS Method:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Q-TOF or Orbitrap Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS. The MS/MS fragmentation of the expected product and potential homocoupling byproduct masses should be triggered.
3. Data Analysis:
-
Extract ion chromatograms (XICs) for the expected m/z of the desired product and the homocoupling byproduct.
-
Analyze the high-resolution mass data to confirm the elemental composition.
-
Compare the fragmentation patterns from the MS/MS spectra to elucidate the structures and differentiate between the desired product and the byproduct.
Protocol 2: Identification of N-Acylurea and Guanidinium Byproducts in an EDC/HOBt Amide Coupling Reaction
Amide bond formation is fundamental in the synthesis of a vast array of pharmaceuticals. When using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with additives such as 1-Hydroxybenzotriazole (HOBt), characteristic byproducts like N-acylurea (from rearrangement of the O-acylisourea intermediate) and guanidinium derivatives (from the reaction of the amine with the coupling reagent) can form.[1]
1. Sample Preparation:
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Reconstitute the sample in a mobile phase-compatible solvent for analysis.
2. LC-MS Method:
-
LC System: HPLC or UPLC system
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the starting materials, product, and byproducts (e.g., 10% to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole or Ion Trap Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Selected Ion Monitoring (SIM) for the expected m/z of the product and byproducts, along with a full scan to identify other potential impurities.
3. Data Analysis:
-
Monitor the chromatogram for the expected retention times of the product and byproducts.
-
Confirm the identity of the peaks by their corresponding m/z values.
-
For further structural confirmation, MS/MS fragmentation can be performed.
Quantitative Data Comparison
The choice of analytical technique for byproduct identification is often dictated by the required sensitivity, specificity, and the nature of the analyte. The following table provides a comparative overview of the performance of LC-MS with other common analytical techniques for impurity analysis.
| Technique | Principle | Typical Limit of Detection (LOD) | Resolution | Specificity | Structural Information |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. | 0.01 - 1 ng/mL[2] | High | Very High | High (Molecular Weight and Fragmentation)[1] |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | 1 - 10 ng/mL | High | Moderate (Dependent on chromophore) | Low (Retention time only) |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | 0.1 - 10 ng/mL | Very High | High | High (Fragmentation library matching) |
| NMR | Nuclear magnetic resonance spectroscopy. | 1 - 10 µg/mL | High | Very High | Very High (Detailed molecular structure) |
| TLC | Planar chromatographic separation. | > 100 ng | Low | Low | Low |
Mandatory Visualizations
To further elucidate the experimental and logical processes, the following diagrams are provided.
Conclusion
The robust and sensitive nature of LC-MS makes it an indispensable tool in modern pharmaceutical development for the definitive identification and characterization of reaction byproducts. Its ability to provide both separation and detailed structural information in a single analysis streamlines the process of ensuring drug purity and safety. While other techniques have their specific applications, the versatility and high performance of LC-MS, particularly when coupled with high-resolution mass analyzers, establish it as the gold standard for confirming the identity of even trace-level impurities and byproducts. The integration of advanced techniques like 2D-LC further enhances its capability to resolve complex mixtures, ensuring that no impurity goes undetected.
References
Reproducibility of Suzuki Coupling with 1-(4-Bromophenyl)imidazolidin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the reproducibility and performance of Suzuki coupling reactions utilizing 1-(4-Bromophenyl)imidazolidin-2-one as a key building block. We present supporting experimental data from analogous systems, compare its reactivity with alternative aryl halides, and provide detailed experimental protocols to aid in methodological replication and optimization.
Performance Comparison of Aryl Halides in Suzuki-Miyaura Coupling
The choice of aryl halide is a critical parameter that significantly influences the yield, reaction time, and overall success of a Suzuki-Miyaura coupling reaction. While direct, extensive reproducibility studies on this compound are not widely published, valuable insights can be drawn from structurally similar compounds and general trends in aryl halide reactivity.
The following table summarizes the performance of various aryl bromides in Suzuki-Miyaura coupling reactions, providing a benchmark for expected yields and conditions. Data from the analogous substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, offers a particularly relevant comparison.[1][2][3]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Analog) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | ~60-90 (estimated) |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine[1] | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine[1] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 85 |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine[1] | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 45 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd complex (0.5) | K₂CO₃ | DMF/H₂O | 80 | 1 | 95 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene | 100 | 2 | >95 |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/ ligand (1.5) | KF | 1,4-Dioxane | 110 | 12 | 73[4] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/PCy₃ (1) | K₃PO₄ | Toluene | 100 | 24 | 78 |
Note: Yields are highly dependent on the specific reaction conditions, including the nature of the boronic acid, catalyst, ligand, base, and solvent system. The data presented should be considered as a guide for comparison. Generally, electron-rich boronic acids tend to give higher yields in couplings with substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]
Experimental Protocols
Reproducibility in Suzuki-Miyaura coupling is contingent on meticulous adherence to optimized experimental protocols. Below are detailed methodologies for representative reactions.
General Procedure for Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)-4,6-dichloropyrimidine[1]
Materials:
-
5-(4-Bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Distilled Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the corresponding arylboronic acid, and K₃PO₄.
-
Add 1,4-dioxane and distilled water (typically a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling with the inert gas for 15-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane)
-
Water
Procedure:
-
In a reaction vessel, combine the aryl bromide, arylboronic acid, and base.
-
Add the solvent and water.
-
Degas the mixture with an inert gas for 10-15 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir overnight.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the key relationships and workflows involved in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Bromophenyl)imidazolidin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenyl)imidazolidin-2-one, a brominated organic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be handled with the caution appropriate for a potentially hazardous chemical.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE when handling this compound.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or chemical splash goggles.[1] | Protects eyes from dust, splashes, and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the chemical. Gloves must be inspected prior to use and disposed of properly after handling.[1] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area.[1][2] If dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or vapors. |
In the event of a spill, alert personnel in the immediate area. For minor spills, absorb the material with an inert absorbent (e.g., sand or earth) and collect it into a labeled hazardous waste container.[3] Avoid generating dust.[1][2] Ensure the area is well-ventilated.[1][2] For larger spills, or if the spill occurs in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in accordance with all local, state, and federal regulations. The following steps provide a general framework for proper disposal.
1. Waste Identification and Segregation:
-
Chemical Waste: Unused or expired this compound is considered hazardous waste due to its classification as a brominated organic compound.[4][5] It should be segregated and collected in a designated "Halogenated Organic Waste" container.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and weighing boats, should be disposed of as solid hazardous waste.[4] These items should be collected in a separate, clearly labeled container for solid halogenated waste.
-
Aqueous Waste: Any aqueous solutions containing this compound must be collected as hazardous aqueous waste.[4] Do not dispose of this waste down the drain.[6]
2. Container Management:
-
Use only approved, properly labeled hazardous waste containers that are compatible with the chemical.
-
The container must be kept securely closed except when adding waste.
-
The label on the waste container must be clearly legible and include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"
-
The primary hazard(s) associated with the chemical (e.g., "Toxic," "Irritant")
-
The date of waste accumulation
-
The name and contact information of the generating researcher or laboratory
-
3. Disposal of Empty Containers:
-
To be considered non-hazardous, empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The solvent rinsate from all three rinses must be collected and disposed of as halogenated organic waste.[7]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, though it is best practice to deface the label before disposal.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Disposal should be carried out by a licensed hazardous waste disposal company.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1-(4-Bromophenyl)imidazolidin-2-one
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)imidazolidin-2-one.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related compounds suggest potential for skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3][4][5][6] Therefore, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.[1] |
| Hand Protection | Nitrile gloves (double-gloving recommended).[1] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.[1] |
| Body Protection | Impervious laboratory coat.[7] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[7][8] If dust formation is likely, a NIOSH-approved respirator is recommended. | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered.[1]
-
Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, and designated waste containers.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
2. Donning PPE:
-
Put on all required personal protective equipment as detailed in Table 1 before handling the compound.
3. Weighing and Transfer:
-
Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weighing boat.
-
Avoid any sudden movements that could generate dust.[1]
4. Post-Handling:
-
Clean the spatula and any other contaminated reusable equipment thoroughly.
-
Dispose of the weighing boat and any other contaminated disposable materials in the designated solid hazardous waste container.[1]
-
Wipe down the work surface with an appropriate solvent and cleaning agent.[1]
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused compound, contaminated disposable PPE (gloves, weighing boats, etc.), and spill cleanup materials in a clearly labeled, sealed, and compatible hazardous waste container.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated hazardous liquid waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[1]
Waste Pickup:
-
Arrange for a licensed hazardous waste disposal service to collect the waste containers.
Emergency Procedures
Spill Response:
-
Minor Spills: Alert personnel in the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. Dispose of all cleanup materials as hazardous waste.[1]
-
Major Spills: Evacuate the laboratory immediately and alert others. Contact the institution's emergency response team. Prevent entry to the affected area.[1]
First Aid:
-
If Swallowed: Rinse mouth. Call a poison control center or doctor immediately for treatment advice.[1]
-
If on Skin: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]
Visual Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
